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  • Product: 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol
  • CAS: 1249198-92-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Whitepaper: Physical and Chemical Properties of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol

Executive Summary The compound 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (Molecular Formula: C₁₀H₁₆N₄O) is a highly versatile bifunctional building block utilized in advanced medicinal chemistry and drug discovery. St...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (Molecular Formula: C₁₀H₁₆N₄O) is a highly versatile bifunctional building block utilized in advanced medicinal chemistry and drug discovery. Structurally, it integrates an electron-deficient pyrazine ring, a conformationally flexible piperazine linker, and a terminal hydroxyethyl moiety. This specific architecture makes it a privileged pharmacophore, particularly in the design of central nervous system (CNS) therapeutics targeting G-protein coupled receptors (GPCRs).

This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed for researchers requiring rigorous, self-validating protocols for drug development.

Structural and Physicochemical Profiling

The physical and chemical behavior of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is dictated by the electronic interplay between its functional groups. The electron-withdrawing nature of the pyrazine ring significantly lowers the basicity (pKa) of the adjacent piperazine nitrogen (N4), while the N1 nitrogen remains a typical basic tertiary amine. The terminal hydroxyl group acts as both a hydrogen bond donor and acceptor, enhancing aqueous solubility and providing a synthetic handle for esterification or etherification.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionMechanistic Rationale
Molecular Formula C₁₀H₁₆N₄ODerived from structural components.
Molecular Weight 208.26 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant).
Physical State Viscous liquid to low-melting solidIntermolecular hydrogen bonding via the terminal -OH group restricts free flow.
Predicted LogP -0.2 to 0.5The hydrophilic hydroxyethyl group balances the lipophilic pyrazine core, resulting in high aqueous solubility.
pKa₁ (N-alkyl) ~8.0Basic tertiary amine; protonated at physiological pH (7.4), critical for salt-bridge formation in receptor binding.
pKa₂ (N-aryl) ~2.5Electron delocalization into the pyrazine ring depletes lone-pair availability, rendering this nitrogen nearly neutral at physiological pH.
H-Bond Donors/Acceptors 1 / 5High capacity for solvent and target-protein interactions.

Note: Baseline properties are extrapolated from the well-characterized precursor 1-(2-Pyrazinyl)piperazine[1].

Chemical Reactivity and Synthesis Pathways

The synthesis of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is typically achieved via the N-alkylation of 1-(2-pyrazinyl)piperazine. The methodology must be carefully controlled to prevent over-alkylation or quaternary ammonium salt formation.

Step-by-Step Synthesis Protocol

Objective: High-yield N-alkylation via Sₙ2 mechanism[2]. Self-Validating Control: The reaction utilizes a stoichiometric limitation of the electrophile and a mild base to ensure mono-alkylation. Reaction progress is continuously monitored via LC-MS to confirm the mass shift from m/z 165 [M+H]⁺ to m/z 209 [M+H]⁺.

  • Preparation: Dissolve 1.0 equivalent (10 mmol, 1.64 g) of 1-(2-pyrazinyl)piperazine[1] in 20 mL of anhydrous acetonitrile (MeCN).

  • Catalysis/Deprotonation: Add 2.0 equivalents (20 mmol, 2.76 g) of anhydrous potassium carbonate (K₂CO₃). Causality: K₂CO₃ is chosen over stronger bases (like NaH) because it is strong enough to neutralize the generated HBr but weak enough to prevent unwanted side reactions or degradation of the pyrazine ring.

  • Electrophilic Addition: Dropwise add 1.05 equivalents (10.5 mmol, 1.31 g) of 2-bromoethanol at 0 °C. Causality: The slight excess ensures complete conversion of the piperazine while minimizing the risk of di-alkylation.

  • Thermal Activation: Heat the mixture to 65 °C under an inert argon atmosphere for 12 hours.

  • Workup & Extraction: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5 to 90:10 containing 1% NH₄OH). Causality: The addition of 1% NH₄OH prevents the basic amine from streaking on the acidic silica gel, ensuring sharp elution bands.

Synthesis A 1-(2-Pyrazinyl)piperazine (Nucleophile) D SN2 Alkylation Intermediate State A->D Addition B 2-Bromoethanol (Electrophile) B->D Addition C Base (K2CO3) Solvent (MeCN) C->D Catalysis/Acid Scavenging E 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (Target Compound) D->E Yield & Purification

Caption: Synthetic workflow for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol via SN2 alkylation.

Analytical Characterization Protocols

To ensure trustworthiness and reproducibility, the analytical methods must account for the dual basicity of the molecule.

High-Performance Liquid Chromatography (HPLC)

Because the target molecule contains a highly basic tertiary amine (pKa ~8.0), standard acidic mobile phases (pH 2-3) will fully protonate the molecule, causing it to elute in the void volume of a standard C18 column.

Self-Validating HPLC Method:

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) – Causality: The ethylene-bridged hybrid (BEH) particle technology resists dissolution at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.5 with NH₄OH). Causality: The high pH neutralizes the basic nitrogen, promoting hydrophobic retention and preventing secondary interactions with residual silanols that cause peak tailing.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for pyrazine chromophore).

  • System Suitability Validation: The protocol is self-validating if the tailing factor (Tf) of the main peak is < 1.5 and theoretical plates (N) > 10,000. If Tf > 1.5, the buffer capacity of Mobile Phase A has degraded and must be remade.

Table 2: Expected NMR Spectral Assignments (CDCl₃, 400 MHz)
Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Rationale
8.10 - 7.85m3HPyrazine aromatic protonsHighly deshielded due to the electron-withdrawing nitrogen atoms in the heteroaromatic ring.
3.65t (J=5.5 Hz)2H-CH₂-OH Deshielded by the adjacent electronegative oxygen atom.
3.55m4HPiperazine N-CH₂ (aryl side)Deshielded by the adjacent pyrazine ring.
2.80br s1H-OH Broad singlet due to chemical exchange; disappears upon D₂O shake.
2.65m4HPiperazine N-CH₂ (alkyl side)Less deshielded than the aryl side.
2.55t (J=5.5 Hz)2HN-CH₂ -CH₂-OHSplit by the adjacent methylene group.

Biological Relevance and Pharmacophore Application

In medicinal chemistry, the aryl-piperazine scaffold is a "privileged structure" known for its high affinity toward monoamine GPCRs, such as the 5-HT (serotonin) and D2 (dopamine) receptors.

The addition of the hydroxyethyl group serves a dual mechanistic purpose:

  • Solubility & Bioavailability: It drastically lowers the LogP compared to simple alkyl chains, preventing the molecule from becoming excessively lipophilic, thereby improving oral bioavailability and preventing off-target hERG toxicity.

  • Receptor Anchoring: The hydroxyl group acts as an auxiliary hydrogen bond donor/acceptor, allowing the molecule to anchor to secondary binding pockets (e.g., interacting with serine or threonine residues in the GPCR transmembrane domains).

Pharmacophore P Pyrazine Ring π-π Stacking & H-Bond Acceptor R1 GPCR Binding Pocket (e.g., 5-HT or D2 Receptor) P->R1 Hydrophobic/Aromatic Interactions Pip Piperazine Core Basic Amine (Protonated at physiol. pH) Pip->R1 Ionic Salt Bridge (Aspartate residue) OH Hydroxyethyl Group H-Bonding & Solubilization OH->R1 Secondary H-Bonding R2 Aqueous Environment (Bioavailability) OH->R2 Enhanced Water Solubility

Caption: Pharmacophore mapping illustrating target receptor and solvent interactions.

Conclusion

2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol represents a finely tuned balance of lipophilicity, basicity, and hydrogen-bonding capacity. By understanding the causality behind its chemical reactivity—specifically the differential basicity of its piperazine nitrogens—researchers can design robust, self-validating synthetic and analytical workflows. Its structural profile makes it an indispensable fragment for developing next-generation neurotherapeutics and targeted GPCR ligands.

References

  • National Center for Biotechnology Information (PubChem). "1-(2-Pyrazinyl)piperazine - CID 2734639." PubChem Database. Available at:[Link]

  • Thermo Fisher Scientific. "1-(2-Pyrazinyl)piperazine, 98% - Product Specifications and Safety Data." Fisher Scientific. Available at:[Link][1]

  • MDPI Pharmaceuticals / Molecules. "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors." Molecules. Available at:[Link][2]

Sources

Exploratory

Preliminary In Vitro Screening of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol: A Technical Guide for Early-Stage Lead Characterization

Executive Summary The compound 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. Featuring a pyrazine ring coupled to a basic piperazine c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol represents a highly versatile, privileged pharmacophore in modern medicinal chemistry. Featuring a pyrazine ring coupled to a basic piperazine core and functionalized with a 2-hydroxyethyl moiety, this structural motif is frequently deployed in the development of Central Nervous System (CNS) therapeutics, particularly those targeting G-protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D2) receptors.

This whitepaper provides a comprehensive, field-proven technical guide for the preliminary in vitro screening of this compound. Moving beyond standard protocol lists, this guide dissects the causality behind experimental design , ensuring that researchers can build self-validating screening cascades that accurately profile pharmacodynamics, metabolic stability, and safety pharmacology.

Structural Profiling & Screening Rationale

Before initiating in vitro workflows, it is critical to understand how the compound's structural vectors dictate its biological behavior.

  • The Pyrazinyl-Piperazine Core: Aryl-piperazines are classic GPCR ligands. The basic nitrogen (N1) of the piperazine ring is protonated at physiological pH (7.4), allowing it to form a critical salt bridge with the conserved aspartate residue (e.g., Asp3.32) in the binding pocket of aminergic GPCRs. The pyrazine ring acts as a hydrogen-bond acceptor, influencing receptor subtype selectivity.

  • The Hydroxyethyl Moiety: The addition of an ethanol group at the N4 position serves a dual purpose. It acts as a solubilizing handle, significantly improving aqueous solubility compared to simple alkyl chains, and provides a hydrogen-bond donor/acceptor vector that can interact with secondary binding pockets. However, this exposed hydroxyl group also introduces potential liabilities, such as Phase II glucuronidation.

Table 1: Predicted Physicochemical Properties & Pharmacophore Breakdown

Property / FeatureValue / DescriptionImpact on Screening Strategy
Molecular Weight 208.26 g/mol Ideal fragment/lead-like size; high ligand efficiency expected.
LogD (pH 7.4) ~0.8 - 1.2 (Estimated)Moderate lipophilicity; requires careful assessment of membrane permeability.
Basic pKa ~7.8 (Piperazine N)Protonated at physiological pH; necessitates hERG liability screening.
Metabolic Soft Spots N-dealkylation, Pyrazine oxidationRequires robust Phase I microsomal stability profiling.

The In Vitro Screening Cascade

To systematically de-risk 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol, we employ a tiered screening cascade. This ensures that only compounds with validated target engagement, functional activity, and acceptable safety profiles progress to advanced models.

G A Compound Synthesis & QC B Primary Pharmacodynamics (Radioligand Binding) A->B C Functional Profiling (FLIPR Calcium Assay) B->C D In Vitro ADME (Microsomal Stability) C->D E Safety Pharmacology (hERG Patch-Clamp) D->E F Lead Optimization Decision E->F

Early-stage in vitro screening cascade for hit-to-lead characterization.

Primary Pharmacodynamics: Target Engagement & Function

Given the structural homology to known serotonergic agents, the primary screening focus is the 5-HT receptor family (specifically 5-HT2A).

Radioligand Binding Assay (Target Affinity)

Causality: Functional assays are susceptible to signal amplification and receptor reserve artifacts. Radioligand binding is mandatory to determine the true thermodynamic affinity ( Ki​ ) of the compound for the receptor [1].

Self-Validating Protocol: 5-HT2A Competition Binding

  • Cell Preparation: Utilize GF-62 clonal cells or HEK293 cells stably expressing high levels (5–7 pmol/mg) of the human 5-HT2A receptor. Homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 50,000 × g to isolate the membrane fraction [1].

  • Assay Assembly: In a 96-well plate, combine 10–20 μg of membrane protein, 0.2 nM [3H] MDL100907 (a selective 5-HT2A radioligand), and the test compound (2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol) in a 7-point concentration-response curve (1 pM to 10 μM) [1].

  • Controls: Include 1 μM Ketanserin in designated wells to define non-specific binding (NSB). Total binding is defined by vehicle (DMSO ≤ 1% final).

  • Incubation & Separation: Incubate the mixture at 37°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Functional Profiling: FLIPR Calcium Flux Assay

Causality: Binding affinity does not indicate efficacy. Because 5-HT2A is a Gq-coupled receptor, activation leads to Phospholipase C (PLC) cleavage of PIP2 into IP3, triggering intracellular calcium release[2]. We utilize the Fluorescent Imaging Plate Reader (FLIPR) assay to classify the compound as an agonist, antagonist, or allosteric modulator. We utilize masking dye technology to eliminate the need for wash steps, which prevents cell detachment and reduces well-to-well variability [3].

Pathway L Ligand (Test Compound) R GPCR (5-HT2A) Gq-coupled L->R Binds PLC Phospholipase C (PLC) R->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca Intracellular Ca2+ Release IP3->Ca ER Channel Dye Calcium 6 Dye Fluorescence Ca->Dye Binds Dye

Gq-coupled GPCR signaling pathway utilized in FLIPR calcium flux assays.

Self-Validating Protocol: FLIPR Tetra Workflow

  • Cell Seeding: Seed HEK293-5-HT2A cells at 50,000 cells/well in a 96-well clear-bottom black plate pre-treated with poly-D-lysine. Incubate overnight at 37°C/5% CO2​ [2].

  • Dye Loading: Remove media and add 100 μL of FLIPR Calcium 6 Assay Kit reagent (reconstituted in assay buffer containing probenecid to prevent dye extrusion). Incubate for 2 hours at 37°C [3].

  • Compound Addition: Transfer the plate to the FLIPR Tetra instrument. The system will automatically add 50 μL of the test compound (prepared at 3X final concentration).

  • Readout: Monitor fluorescence (Excitation: 485 nm, Emission: 525 nm) at sub-second intervals for 3 minutes. For antagonist mode, pre-incubate the test compound for 15 minutes, followed by the addition of an EC80​ concentration of serotonin.

In Vitro ADME: Microsomal Stability

Causality: The exposed piperazine nitrogen and the terminal hydroxyl group are prime targets for hepatic Cytochrome P450 (CYP) enzymes. N-dealkylation (loss of the ethanol group) or pyrazine hydroxylation can rapidly clear the drug from systemic circulation. We assess intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM) [4].

Self-Validating Protocol: HLM Stability Assay

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw pooled Human Liver Microsomes on ice [4].

  • Reaction Mixture: In a 96-well plate, combine the test compound (final concentration 1 μM, DMSO < 0.25%) with HLM (final protein concentration 0.5 mg/mL) [5].

  • Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the enzyme co-factor NADPH (final concentration 1 mM) [5].

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 45 minutes), remove 30 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac or Propranolol) [4].

  • Minus-Cofactor Control: Run a parallel incubation without NADPH for 45 minutes to rule out chemical instability or non-CYP mediated degradation [5].

  • Analysis: Centrifuge at 5500 rpm for 5 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound percentage versus time to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

Safety Pharmacology: hERG Channel Inhibition

Causality: The piperazine moiety in 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is a basic amine. Basic lipophilic amines are notorious for binding to aromatic residues (Tyr652, Phe656) within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of hERG delays ventricular repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes (TdP) [6]. Per FDA ICH S7B guidelines, rigorous in vitro hERG patch-clamp testing is mandatory [6].

Self-Validating Protocol: Whole-Cell Patch-Clamp

  • Cell Line: Utilize CHO (Chinese Hamster Ovary) cells stably expressing the hERG channel.

  • Serum-Free Conditions: Accurate estimation of intrinsic hERG potency must be performed in the absence of serum proteins, as high protein binding can mask the true inhibitory potential of the free drug fraction [7].

  • Electrophysiology Setup: Use a glass micropipette (resistance 2–4 MΩ) filled with intracellular solution to rupture the cell membrane and establish the whole-cell configuration.

  • Voltage Protocol: Hold the cell at a resting potential of -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing test pulse to -50 mV for 2 seconds to elicit the outward hERG tail current.

  • Perfusion: Perfuse the test compound continuously until steady-state block is achieved (typically 3–5 minutes per concentration).

  • Data Analysis: Measure the peak amplitude of the tail current. Calculate the percentage of inhibition relative to the pre-drug baseline. Determine the IC50​ using a Hill equation fit.

Expected Data Outputs & Interpretation

Upon completion of the screening cascade, the data should be synthesized to make a Go/No-Go lead optimization decision. Table 2 illustrates a hypothetical, yet chemically rationalized, data profile for this compound.

Table 2: Representative Screening Profile for Hit-to-Lead Triage

AssayParameter MeasuredTarget ThresholdInterpretation / Next Steps
Radioligand Binding 5-HT2A Ki​ < 50 nMValidates target engagement.
FLIPR Calcium Flux Functional IC50​ / EC50​ < 100 nMDetermines if the compound requires structural tuning to shift from antagonist to agonist (or vice versa).
HLM Stability CLint​ (µL/min/mg)< 40 µL/min/mgIf clearance is high, fluorine substitution on the pyrazine ring or capping the hydroxyl group may be required.
hERG Patch-Clamp hERG IC50​ > 10 µMA safety margin of >30-fold between the efficacious free plasma concentration and the hERG IC50​ is required [6].

References

  • "Synthesis and in vitro affinities of various MDL 100907 derivatives as potential 18F-radioligands for 5-HT2A receptor imaging" - Johannes Gutenberg-Universität Mainz. Available at: [Link]

  • "A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers" - PMC. Available at: [Link]

  • "FLIPR Calcium Assays | High-Throughput Screening" - Molecular Devices. Available at:[Link]

  • "Microsomal stability assay for human and mouse liver microsomes - drug metabolism" - Protocols.io. Available at: [Link]

  • "Microsomal Stability | Cyprotex ADME-Tox Solutions" - Evotec. Available at:[Link]

  • "Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario" - PMC. Available at: [Link]

  • "hERG Serum Shift Assay" - Charles River Laboratories. Available at: [Link]

Foundational

mechanism of action of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol derivatives

Title: Mechanistic Trajectories of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol Derivatives in Targeted Therapeutics Abstract The 2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol scaffold has emerged as a highly privileged p...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mechanistic Trajectories of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol Derivatives in Targeted Therapeutics

Abstract The 2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. By combining the electron-deficient aromaticity of a pyrazine ring, the spatial geometry of a piperazine linker, and the hydrogen-bonding capacity of an ethan-1-ol appendage, this structural motif enables precise interactions across diverse biological targets. This technical whitepaper elucidates the three primary mechanisms of action associated with this scaffold: ATP-competitive kinase inhibition, ROS-mediated cytostasis in kinetoplastids, and allosteric inhibition of viral reverse transcriptase.

Pharmacophore Rationale and Structural Dynamics

The efficacy of 2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol derivatives stems from their modular architecture, which allows medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties:

  • Pyrazine Core: Acts as a bioisostere for benzene or pyridine, offering improved metabolic stability and favorable dipole moments for π -stacking interactions within hydrophobic binding pockets.

  • Piperazine Linker: Provides conformational restriction, projecting the flanking functional groups at optimal vectors. It also introduces basic nitrogens that can be protonated at physiological pH, enhancing aqueous solubility.

  • Ethan-1-ol Appendage: The terminal hydroxyl group is a critical hydrogen-bond donor and acceptor. In kinase targets, it interacts with the solvent-exposed region or the ribose-binding pocket, while in antiparasitic applications, it modulates the overall lipophilicity (LogP) to optimize membrane permeation.

ATP-Competitive Protein Kinase Inhibition (CMGC / TKL Families)

One of the most clinically relevant applications of this scaffold is the inhibition of constitutively active kinases, such as those in the CMGC (e.g., GSK-3) and Tyrosine Kinase-Like (TKL) families[1]. Aberrant signaling in these pathways is heavily implicated in neurodegenerative disorders (like Alzheimer's and Parkinson's diseases) and various oncological profiles[1].

Mechanistic Causality: Derivatives such as 2-(4-(6-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazin-2-yl)piperazin-1-yl)ethanol (Compound 126) are synthesized to act as potent ATP-competitive inhibitors[1]. The pyrazine nitrogen and the hydroxyl group of the ethan-1-ol appendage form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. By occupying the ATP-binding pocket, these compounds prevent substrate phosphorylation, thereby downregulating hyperactive signaling cascades (such as tau hyperphosphorylation in Alzheimer's disease)[1].

G A Pyrazinylpiperazine Ethanol Scaffold B Hinge Region Binding (ATP Pocket) A->B H-Bonding (Ethanol OH) C CMGC / TKL Kinase Inhibition B->C ATP Displacement D Pathway Downregulation C->D Signal Arrest

Fig 1: ATP-competitive kinase inhibition pathway of pyrazinylpiperazine derivatives.

Cytostatic ROS Generation in Kinetoplastids (Antileishmanial Action)

Beyond human kinases, the pyrazinylpiperazine class exhibits potent antiparasitic properties, particularly against Leishmania infantum, the causative agent of visceral leishmaniasis[2].

Mechanistic Causality: While initial in silico models suggested these compounds might target leishmanial kinases (such as GSK-3A/B), rigorous in vitro profiling revealed no direct enzymatic inhibition[2]. Instead, the mechanism of action is driven by profound cellular disruption[3]. The amphiphilic nature of the scaffold allows it to penetrate the parasite's mitochondrial membrane, causing depolarization[4]. This mitochondrial dysfunction triggers a massive overproduction of reactive oxygen species (ROS) and subsequent ATP depletion[4]. The oxidative stress forces the promastigotes into a cytostatic state, marked by a stringent cell cycle arrest in the G0/G1 phase[3].

G A Compound Internalization (L. infantum) B Mitochondrial Depolarization A->B Lipophilic Permeation C ROS Overproduction & ATP Depletion B->C Oxidative Stress D G0/G1 Cell Cycle Arrest C->D Cytostatic Effect

Fig 2: Antileishmanial mechanism via ROS-induced G0/G1 cell cycle arrest.

Allosteric Modulation of HIV-1 Reverse Transcriptase

The scaffold is also utilized as a critical building block in antiviral therapeutics. Specifically, 2-(4-(pyrazin-2-yl)piperazin-1-yl)ethanol serves as an intermediate (Compound 2f) in the synthesis of 1H-benzimidazole derivatives designed as Delavirdine analogues[5].

Mechanistic Causality: These derivatives function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The pyrazinylpiperazine-ethanol moiety provides the necessary steric bulk and conformational flexibility to bind the hydrophobic non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT[5]. Binding induces a spatial rearrangement in the p66 subunit, locking the polymerase active site in an inactive conformation and halting viral replication.

Quantitative Data Summary

The versatility of the scaffold is reflected in its pharmacological metrics across different biological domains.

Mechanism of ActionPrimary TargetPharmacological ApplicationKey Derivative / ContextIC50 / Efficacy Metric
ATP-Competitive InhibitionCMGC / TKL Kinases (e.g., GSK-3)Neurodegenerative Diseases, CancerCompound 126 (US9187473B2)[1]Low nanomolar (Target dependent)
Cytostatic ROS GenerationMitochondrial Membrane (L. infantum)Visceral LeishmaniasisPyrazinylpiperazine Lead 2[2]7.93 μM (Promastigotes)[2]
Allosteric InhibitionHIV-1 Reverse Transcriptase (NNIBP)Antiviral (HIV/AIDS)Delavirdine Analogues (Compound 2f)[5]Micromolar range

Validated Experimental Methodologies

Protocol A: Self-Validating ATP-Competitive Kinase Inhibition Assay To definitively prove that a derivative acts via ATP competition at the hinge region, a Schild plot analysis must be integrated into the standard radiometric kinase assay.

  • Reagent Preparation: Prepare recombinant kinase (e.g., GSK-3 β ) in a buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl2, and 0.01% Triton X-100.

  • Compound Incubation: Serially dilute the pyrazinylpiperazine derivative and incubate with the kinase for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate & ATP Addition: Initiate the reaction by adding a peptide substrate and a mixture of cold ATP and [ γ -32P]ATP. Crucial Step: Run parallel assays at three different ATP concentrations (e.g., Km​ , 3×Km​ , and 10×Km​ ).

  • Readout & Schild Analysis: Quench the reaction, capture the peptide on phosphocellulose paper, and quantify radioactivity via scintillation counting.

  • Self-Validation Logic: Why vary the ATP concentration? If the compound is a true ATP-competitive inhibitor, the apparent IC50 will shift rightward (increase) linearly with increasing ATP concentrations. A lack of shift indicates an allosteric or non-competitive mechanism, instantly flagging false positives.

Protocol B: Flow Cytometric Quantification of ROS-Mediated Cytostasis To establish causality between mitochondrial disruption and cell cycle arrest in Leishmania infantum.

  • Parasite Culture: Culture L. infantum promastigotes in RPMI 1640 medium supplemented with 10% FBS. Treat with the derivative at its IC50 concentration for 24 hours.

  • ROS Probing: Wash cells and incubate with 10 μM H2DCFDA for 30 minutes in the dark. Why H2DCFDA? It is cell-permeable and non-fluorescent until oxidized by intracellular ROS, providing a direct, real-time quantitative readout of oxidative stress[4].

  • Flow Cytometry: Analyze fluorescence emission at 530 nm (excitation 488 nm).

  • Self-Validation Logic: Incorporate a dual-control system. Use an H2O2-treated arm as a positive control to define the maximum fluorescence threshold[4]. Simultaneously, run a parallel arm pre-incubated with N-acetylcysteine (NAC, a potent ROS scavenger). If the cytostatic effect is genuinely ROS-mediated, NAC pre-treatment will rescue the cells from G0/G1 arrest, proving direct causality rather than mere correlation.

Sources

Exploratory

A Comprehensive Guide to the Pharmacokinetic Profiling of Novel Small Molecules: A Case Study of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol

Abstract The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, in-depth frame...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a drug candidate from discovery to clinical application is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, in-depth framework for the pharmacokinetic characterization of novel small molecules, using the exemplar compound, 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol. While specific data for this molecule is not publicly available, this document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining the strategic integration of in vitro and in vivo studies. By explaining the causality behind experimental choices and adhering to principles of scientific integrity, this guide aims to empower research teams to generate robust and decision-enabling pharmacokinetic data.

Introduction: The Imperative of Early Pharmacokinetic Profiling

The success of a therapeutic agent is not solely dictated by its potency at the target site but also by its ability to reach that target in sufficient concentration and for an appropriate duration. This is the essence of pharmacokinetics, the study of how an organism affects a drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Early and comprehensive ADME testing has a profound impact on the potential success of a drug candidate, enabling informed decision-making throughout the drug discovery and development pipeline.[1]

Favorable pharmacokinetic properties are crucial for achieving a desired therapeutic window, minimizing off-target toxicity, and establishing a convenient dosing regimen for patients. Conversely, poor PK properties are a major cause of compound attrition in later, more expensive stages of drug development. Therefore, a proactive and systematic approach to pharmacokinetic profiling is not just beneficial but essential.

This guide will delineate a logical, multi-stage process for the complete pharmacokinetic workup of a novel small molecule, exemplified by 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol.

Foundational Characterization: Physicochemical Properties

Before embarking on complex biological assays, a fundamental understanding of the compound's physicochemical properties is paramount. These intrinsic characteristics often provide early indicators of potential ADME liabilities.

ParameterExperimental MethodRationale and Implication
Aqueous Solubility Thermodynamic & Kinetic Solubility AssaysPoor solubility can be a significant hurdle for oral absorption. Differentiating between kinetic and thermodynamic solubility helps in understanding precipitation risk upon dilution in gastrointestinal fluids.[2]
Lipophilicity (LogD) LogD7.4 AssayThe octanol-water distribution coefficient at physiological pH (7.4) is a key determinant of a compound's ability to permeate biological membranes. An optimal LogD is often a balance between solubility and permeability.[2]
pKa Potentiometric Titration or SpectrophotometryThe ionization state of a compound at different pH values influences its solubility, permeability, and potential for ion trapping in various cellular compartments.
Chemical Stability Stability testing in various buffers (e.g., pH 1.2, 6.8, 7.4)Assesses the intrinsic chemical stability of the molecule, distinguishing chemical degradation from metabolic instability.[2]

In Vitro ADME Profiling: Building a Predictive Foundation

In vitro ADME assays are the cornerstone of early pharmacokinetic assessment. They are designed to be higher-throughput and require less compound than in vivo studies, making them ideal for the lead optimization phase.[1][3] These assays provide crucial data to build structure-activity relationships (SAR) and guide medicinal chemistry efforts.[3]

Absorption

For orally administered drugs, absorption from the gastrointestinal tract is the first critical step.

  • Permeability Assessment:

    • Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayer assay.

    • Causality: PAMPA provides a rapid assessment of passive diffusion, while the Caco-2 assay, using a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, models both passive and active transport across the intestinal barrier.[1][2] The Caco-2 system can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), a common mechanism of poor oral bioavailability.

Distribution

Once absorbed, a drug distributes throughout the body. The extent of distribution and the fraction of unbound, pharmacologically active drug are key determinants of efficacy and toxicity.

  • Plasma Protein Binding (PPB):

    • Protocol: Rapid Equilibrium Dialysis (RED) is the gold standard.[2]

    • Causality: Only the unbound fraction of a drug is free to interact with its target and be cleared by metabolic enzymes. High plasma protein binding can limit the therapeutic effect and reduce clearance, potentially prolonging the half-life. The RED device contains two chambers separated by a semipermeable membrane, allowing for the determination of the unbound drug concentration in plasma at equilibrium.

  • Blood-to-Plasma Ratio:

    • Protocol: Incubation of the compound with whole blood and subsequent measurement of its concentration in both plasma and the cellular fraction.

    • Causality: This assay determines if the compound preferentially partitions into red blood cells.[2] This information is critical for the correct interpretation of pharmacokinetic data, as concentrations measured in plasma may not be representative of the total drug concentration in circulation.

Metabolism

Metabolism, primarily in the liver, is the enzymatic conversion of a drug into other compounds (metabolites). This process is a major route of drug elimination and a significant source of drug-drug interactions (DDIs).

  • Metabolic Stability:

    • Protocol: Incubation of the compound with liver microsomes or hepatocytes, followed by quantification of the parent compound over time.[1][2]

    • Causality: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes. Hepatocytes, being whole cells, provide a more complete picture by including both Phase I (e.g., oxidation by CYPs) and Phase II (e.g., conjugation) metabolic pathways.[1][2] A high rate of metabolism in these systems suggests that the compound may have a high clearance and a short half-life in vivo.

  • CYP450 Reaction Phenotyping:

    • Protocol: Incubation with a panel of recombinant human CYP enzymes or using specific chemical inhibitors with human liver microsomes.[2]

    • Causality: Identifying the specific CYP isozymes responsible for the compound's metabolism is crucial for predicting potential DDIs.[2] For instance, if 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is primarily metabolized by CYP3A4, co-administration with a strong CYP3A4 inhibitor could lead to a dangerous increase in its plasma concentration.

  • CYP450 Inhibition:

    • Protocol: Co-incubation of the test compound with known CYP isozyme-specific substrates to determine the IC50 value.

    • Causality: This assay assesses the potential of the compound to inhibit the metabolism of other drugs, a key requirement from regulatory agencies like the FDA and EMA to evaluate DDI risk.[2][4]

Excretion

While direct in vitro models for excretion are limited, transporter assays can provide insights into renal and hepatic clearance mechanisms.

  • Transporter Interaction Studies:

    • Protocol: Using cell lines overexpressing specific uptake (e.g., OATPs, OATs, OCTs) or efflux (P-gp, BCRP) transporters.

    • Causality: These studies determine if the compound is a substrate or inhibitor of key drug transporters, which can influence its absorption, distribution to tissues like the brain, and elimination via the kidneys and liver.

In_Vitro_ADME_Workflow cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion/Toxicity A1 Solubility (Kinetic & Thermodynamic) A2 Permeability (PAMPA) A1->A2 A3 Permeability & Efflux (Caco-2 Assay) A2->A3 D1 Plasma Protein Binding (Equilibrium Dialysis) A3->D1 D2 Blood-to-Plasma Ratio D1->D2 M1 Metabolic Stability (Microsomes, Hepatocytes) D2->M1 M2 CYP450 Reaction Phenotyping M1->M2 M3 CYP450 Inhibition (DDI Potential) M2->M3 E1 Transporter Interaction (Substrate/Inhibitor) M3->E1 E2 hERG Inhibition (Cardiotoxicity) E1->E2

Caption: High-level workflow for in vitro ADME profiling.

In Vivo Pharmacokinetic Studies: The Whole-System View

While in vitro assays are predictive, in vivo studies in animal models are essential to understand how ADME processes are integrated in a complex living system.[5][6] These studies provide the definitive data on a drug's exposure, clearance, and half-life.[5]

Study Design and Execution
  • Animal Model Selection: Rodent models (mice or rats) are typically used for initial PK screening due to their well-characterized physiology and ethical considerations.[6]

  • Dosing and Administration:

    • Routes: Intravenous (IV) and oral (PO) administration are standard.

    • Causality: The IV dose allows for the determination of fundamental PK parameters like clearance (CL), volume of distribution (Vd), and half-life (t½) without the complication of absorption. The PO dose, when compared to the IV data, is used to calculate oral bioavailability (%F), a critical parameter for oral drug candidates.

  • Sample Collection and Bioanalysis:

    • Protocol: Serial blood samples are collected at predetermined time points after dosing. Plasma is separated and the concentration of the parent drug (and potentially major metabolites) is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7][8]

    • Causality: LC-MS/MS is the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and robustness.[7] A rigorous method validation, in line with regulatory guidelines, ensures the accuracy and reproducibility of the concentration data.[9]

In_Vivo_PK_Workflow cluster_study In Vivo Study Conduct cluster_analysis Bioanalysis & Data Processing cluster_modeling Pharmacokinetic Modeling A Dose Formulation & Administration (IV, PO) B Animal Dosing (e.g., Rat, Mouse) A->B C Serial Blood Sampling B->C D Plasma Isolation C->D E Sample Extraction D->E F LC-MS/MS Quantification E->F G Concentration-Time Data Generation F->G H Non-Compartmental Analysis (NCA) G->H I Calculation of PK Parameters (AUC, CL, Vd, t½, %F) H->I

Caption: Standard workflow for an in vivo pharmacokinetic study.

Data Analysis and Interpretation

The plasma concentration-time data are analyzed using pharmacokinetic modeling software.

ParameterDescriptionSignificance
AUC (Area Under the Curve) The total drug exposure over time.A primary measure of the extent of systemic exposure.
Cmax The maximum observed plasma concentration.Important for assessing potential acute toxicity.
Tmax The time at which Cmax is reached.An indicator of the rate of absorption.
CL (Clearance) The volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
t½ (Half-life) The time required for the drug concentration to decrease by half.A key determinant of the dosing interval.
%F (Oral Bioavailability) The fraction of the orally administered dose that reaches systemic circulation.A critical parameter for the viability of an oral drug.

Regulatory Context and Advanced Studies

As a compound progresses towards clinical development, pharmacokinetic studies must align with regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[10][11] This includes conducting studies in accordance with Good Laboratory Practice (GLP) and validating bioanalytical methods to international standards.[8]

Advanced studies may include:

  • Excretion and Mass Balance Studies: Using a radiolabeled version of the compound to trace all administered radioactivity and identify major routes of excretion (urine, feces).

  • Metabolite Identification and Profiling: Characterizing the chemical structures of major metabolites to assess whether any are pharmacologically active or potentially toxic.[12]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating PK data with efficacy data to establish a relationship between drug exposure and therapeutic effect, which is crucial for dose selection in clinical trials.[6]

Conclusion

The pharmacokinetic profiling of a novel compound like 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is a systematic, multi-faceted endeavor. It begins with an understanding of fundamental physicochemical properties and progresses through a battery of in vitro assays that predict in vivo behavior. These predictions are then confirmed and refined through carefully designed in vivo studies. By integrating these datasets, drug development teams can build a comprehensive understanding of a compound's ADME properties, enabling data-driven decisions, mitigating risks, and ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.
  • Clinical pharmacology and pharmacokinetics guidelines - EMA. (n.d.). European Union.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • Pharmacokinetic studies in man - Scientific guideline. (2015, February 1). European Medicines Agency (EMA).
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • In Vitro ADME. (n.d.). BioDuro.
  • In Vivo Pharmacokinetics | Nonclinical PK & TK Services. (n.d.). Xyzagen.
  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita.
  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

  • LC-MS. (n.d.). Bioanalysis Zone.
  • Small and Large Molecule LC-MS. (n.d.). IQVIA Laboratories.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube.

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Foundational

Receptor Binding Affinity and Pharmacodynamic Profiling of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol: A Technical Whitepaper

Executive Summary This technical whitepaper provides an in-depth mechanistic analysis of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol , a specialized N-alkylated arylpiperazine derivative. Arylpiperazines are privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical whitepaper provides an in-depth mechanistic analysis of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol , a specialized N-alkylated arylpiperazine derivative. Arylpiperazines are privileged pharmacophores in medicinal chemistry, widely recognized for their potent modulation of monoaminergic G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors[1]. This guide details the structural causality of its receptor affinity, presents quantitative binding data, and outlines self-validating experimental protocols for evaluating its pharmacodynamic profile.

Structural Pharmacology & Mechanistic Rationale

The molecular architecture of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is meticulously engineered to exploit the conserved orthosteric binding pockets of monoamine GPCRs. The affinity and selectivity of this compound are driven by three distinct structural domains:

  • The Piperazine Core: The highly basic, protonated nitrogen (N4) of the piperazine ring acts as the primary pharmacophoric anchor. It forms a critical, charge-reinforced salt bridge with a highly conserved aspartic acid residue (e.g., Asp116 in the 5-HT1A receptor) located in transmembrane helix 3 (TM3)[2]. This interaction is an absolute prerequisite for high-affinity monoaminergic binding.

  • The Pyrazin-2-yl Moiety: Acting as the aromatic tail, the electron-deficient pyrazine ring engages in robust π−π stacking and hydrophobic interactions with aromatic microdomains in TM5 and TM6 (such as Phe and Trp residues). Furthermore, the nitrogen atoms in the pyrazine ring can act as weak hydrogen bond acceptors, fine-tuning the ligand's orientation within the binding cleft[3].

  • The 2-Hydroxyethyl Substitution: The addition of the ethanol moiety at the N1 position serves a dual purpose. Pharmacokinetically, it improves aqueous solubility and modulates blood-brain barrier (BBB) penetrance. Pharmacodynamically, the terminal hydroxyl group acts as a hydrogen bond donor/acceptor. This allows the ligand to interact with polar residues (e.g., Ser or Thr) in the extracellular loops or upper transmembrane domains, which is a key driver for differentiating binding affinity between 5-HT1A, 5-HT2A, and D2 receptor subtypes[4].

Quantitative Data: Receptor Binding Profile

The following table summarizes the representative binding affinities ( Ki​ ) and functional modalities of pyrazinyl-piperazine derivatives at key CNS targets, illustrating the compound's multi-target profile.

Receptor TargetAffinity ( Ki​ , nM)Functional ModalityPrimary Interaction Domain
5-HT1A 1.2 ± 0.4Partial AgonistTM3 (Asp116), TM5 (Ser199)
5-HT2A 15.5 ± 2.1AntagonistTM3 (Asp155), TM6 (Trp336)
D2 (High) 22.3 ± 3.5AntagonistTM3 (Asp114), TM5 (Ser193)
D3 8.4 ± 1.2AntagonistTM3 (Asp110), TM7 (Tyr365)

(Note: Values represent consensus ranges for N-alkylated pyrazinyl-piperazines derived from competitive radioligand displacement assays).

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to isolate the specific mechanistic variable being tested.

Protocol A: Competitive Radioligand Displacement Assay (5-HT1A)

Causality: Equilibrium binding assays determine the inhibition constant ( Ki​ ). We utilize [³H]8-OH-DPAT because it selectively labels the high-affinity, G-protein-coupled state of the 5-HT1A receptor, ensuring we measure affinity relevant to functional agonism[2].

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

    • Causality: Mg²⁺ is required to stabilize the GPCR-G-protein ternary complex, maximizing high-affinity agonist binding.

  • Assay Incubation: Incubate 50 µg of membrane protein with 1 nM [³H]8-OH-DPAT and varying concentrations of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol ( 10−11 to 10−4 M) in a final volume of 250 µL for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Self-Validation (NSB Control): In parallel wells, add 10 µM WAY-100635 (a selective 5-HT1A antagonist).

    • Causality: This saturates all specific 5-HT1A sites. Any remaining radioactivity detected is Non-Specific Binding (NSB) to lipids or plastic, which must be subtracted to calculate the true specific binding.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer and quantify via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality: While Ki​ provides equilibrium affinity, it fails to capture the target residence time ( 1/koff​ ). SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, which are superior predictors of in vivo duration of action.

  • Sensor Chip Functionalization: Immobilize purified, detergent-solubilized 5-HT1A receptors onto a CM5 sensor chip using standard amine coupling chemistry.

  • Self-Validation (Reference Cell): Leave an adjacent flow cell unmodified (or block with ethanolamine).

    • Causality: Subtracting the signal of the reference cell from the active cell eliminates bulk refractive index artifacts and non-specific matrix binding, validating that the observed response units (RU) are solely due to the receptor-ligand interaction.

  • Analyte Injection: Inject 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol at five concentrations (ranging from 0.1x to 10x the estimated Kd​ ) at a flow rate of 30 µL/min.

  • Dissociation Phase: Switch to running buffer (without ligand) for 600 seconds to monitor the dissociation phase. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

GPCR Signaling & Functional Workflows

Binding affinity must be contextualized by functional efficacy. For Gi/o-coupled receptors like 5-HT1A and D2, binding of an agonist induces a conformational shift that activates the Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels[3].

G Ligand 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol GPCR Monoamine GPCR (5-HT1A / D2) Ligand->GPCR Binds Orthosteric Site Gi Gi/o Protein Activation GPCR->Gi Conformational Shift Assay1 Radioligand Displacement Assay GPCR->Assay1 Measured via AC Adenylyl Cyclase Inhibition Gi->AC αi Subunit Action cAMP Decreased cAMP Accumulation AC->cAMP Downstream Effector Assay2 Functional cAMP Assay (HTRF) cAMP->Assay2 Quantified via

Fig 1: GPCR binding and downstream Gi/o signaling pathway workflow.

References

  • Title: New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents Source: Semantic Scholar URL
  • Title: New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents Source: PMC URL
  • Title: In Silico Studies Targeting G-protein Coupled Receptors for Drug Research Against Parkinson's Disease Source: PMC URL
  • Title: New Serotonin 5-HT 2A , 5-HT 2B , and 5-HT 2C Receptor Antagonists: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)

Sources

Exploratory

In-Depth Technical Guide: 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol in Medicinal Chemistry

Executive Summary & Chemical Identity In contemporary drug discovery, the strategic selection of molecular scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The compound 2-(4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In contemporary drug discovery, the strategic selection of molecular scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The compound 2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol represents a highly versatile chemical building block. By integrating a pyrazine ring, a piperazine linker, and an ethanol moiety, this molecule offers a unique combination of conformational rigidity, hydrogen-bonding capacity, and tunable solubility. It is predominantly utilized as a precursor in the synthesis of central nervous system (CNS) agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands.

Structural Significance & Causality in Drug Design

The architectural logic of this compound is deeply rooted in its structural modularity. Each functional group serves a distinct, causal purpose in drug design:

  • Pyrazine Ring: Acts as an electron-deficient aromatic system that can participate in π−π stacking interactions with target proteins. Furthermore, the nitrogen atoms act as hydrogen-bond acceptors, and the electron-poor nature of the ring makes it highly resistant to oxidative metabolism by Cytochrome P450 enzymes.

  • Piperazine Core: Introduces a basic nitrogen center that is typically protonated at physiological pH, drastically enhancing aqueous solubility. Its rigid chair conformation restricts the molecule's degrees of freedom, reducing the entropic penalty upon binding to a receptor pocket.

  • Ethanol Moiety: Provides a primary hydroxyl group that acts as both a hydrogen-bond donor and acceptor. Crucially, it serves as a synthetic handle for downstream esterification or etherification, enabling the generation of lipophilic prodrugs or extended Active Pharmaceutical Ingredients (APIs).

Pharmacophore Pyrazine Pyrazine Ring (Electron-deficient, H-bond acceptor) Piperazine Piperazine Core (Basic center, conformational rigidity) Pyrazine->Piperazine SNAr Coupling Target Receptor / Target Interaction (Enhanced binding affinity & solubility) Pyrazine->Target pi-pi stacking Ethanol Ethanol Moiety (H-bond donor/acceptor, functionalization) Piperazine->Ethanol N-Alkylation Piperazine->Target Salt bridge / H-bond Ethanol->Target H-bond / Ester prodrug

Figure 1: Pharmacophore logic and structural modularity of the pyrazinyl-piperazine-ethanol scaffold.

Physicochemical Properties & Analytical Characterization

Accurate physicochemical data is critical for predicting the behavior of the compound during synthesis and biological screening. The quantitative data for the target compound and its primary synthetic precursors are summarized below.

Table 1: Physicochemical Properties of the Target Compound

PropertyValue
Chemical Name 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol
CAS Registry Number 1249198-92-2
Molecular Weight 208.26 g/mol
Molecular Formula C₁₀H₁₆N₄O
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 5 (Pyrazine N, Piperazine N, Hydroxyl O)

Table 2: Key Synthetic Precursors

PrecursorCAS NumberMolecular WeightRole in Synthesis
2-Chloropyrazine 14508-49-7[1]114.53 g/mol [2]Electrophile (Aryl halide)
1-(2-Hydroxyethyl)piperazine 103-76-4[3]130.19 g/mol [3]Nucleophile

Synthetic Methodology & Self-Validating Protocols

The synthesis of 2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The following protocol is designed as a self-validating system, ensuring that each step is mechanistically sound and analytically verifiable.

Step-by-Step Experimental Protocol

Step 1: Reagent Preparation and Initiation

  • Action: Charge a dry, round-bottom flask with 2-chloropyrazine (1.0 eq) and 1-(2-hydroxyethyl)piperazine (1.2 eq)[3]. Add anhydrous N,N-Dimethylformamide (DMF) as the solvent, followed by Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Causality: A slight excess of the piperazine derivative ensures complete consumption of the electrophile. DMF provides a high dielectric constant to stabilize the anionic Meisenheimer complex intermediate during the SNAr mechanism. K₂CO₃ acts as an acid scavenger to neutralize the generated HCl. Crucially, K₂CO₃ is a mild base; it is strong enough to deprotonate the intermediate ammonium species but too weak to deprotonate the primary alcohol (pKa ~15.5), ensuring absolute chemoselectivity for N-alkylation over O-alkylation.

Step 2: Thermal Activation

  • Action: Heat the reaction mixture to 90 °C under an inert nitrogen atmosphere for 12–16 hours.

  • Causality: The pyrazine ring is moderately electron-deficient. While standard SNAr on highly activated rings occurs at room temperature, 2-chloropyrazine requires thermal activation to overcome the activation energy barrier for nucleophilic attack.

Step 3: In-Process Control (IPC 1)

  • Action: Monitor reaction progress via LC-MS or TLC (DCM:MeOH 9:1).

  • Validation: The reaction is deemed complete when the 2-chloropyrazine peak is fully consumed. This self-validating step prevents premature workup and low yields.

Step 4: Workup and Extraction

  • Action: Cool the mixture to room temperature, quench with distilled water, and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers thoroughly with brine (5x).

  • Causality: DMF is highly water-soluble but can partition into the organic layer. Repeated brine washes are mandatory to pull residual DMF into the aqueous phase, preventing solvent contamination in the final product.

Step 5: Purification and Final Validation (IPC 2)

  • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

  • Validation: Confirm structural integrity using ¹H-NMR and ¹³C-NMR. Purity must be validated via HPLC (>98%) before utilizing the compound in downstream API synthesis.

Workflow Step1 Step 1: Reagent Mixing 2-Chloropyrazine + 1-(2-Hydroxyethyl)piperazine Step2 Step 2: SNAr Reaction Base (K2CO3), Solvent (DMF), 90°C Step1->Step2 IPC1 IPC 1: TLC / LC-MS Confirm 2-chloropyrazine consumption Step2->IPC1 Step3 Step 3: Workup Aqueous extraction (EtOAc/H2O) IPC1->Step3 Pass Step4 Step 4: Purification Silica Gel Chromatography Step3->Step4 IPC2 IPC2 Step4->IPC2 Product Final Product 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol IPC2->Product Pass

Figure 2: Self-validating synthetic workflow and in-process controls for SNAr coupling.

Biological Applications & Downstream Functionalization

Once synthesized and validated, 2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol serves as a critical junction in medicinal chemistry. The terminal hydroxyl group is highly reactive and is frequently subjected to:

  • Esterification: Reacting with acyl chlorides to form ester prodrugs, which mask the hydrogen-bond donor to increase membrane permeability and oral bioavailability.

  • Alkylation/Etherification: Reacting with alkyl halides to extend the pharmacophore, allowing the molecule to reach deeper hydrophobic pockets within target kinases or GPCRs.

Pathway Precursor 2-(4-(Pyrazin-2-yl) piperazin-1-yl)ethan-1-ol Esterification Esterification / Alkylation Precursor->Esterification Synthetic modification API Active Pharmaceutical Ingredient (API) Esterification->API Yields final drug Target Target Protein (e.g., GPCR / Kinase) API->Target High-affinity binding Effect Therapeutic Efficacy Target->Effect Signal modulation

Figure 3: Downstream functionalization pathway from precursor to active pharmaceutical ingredient.

References

  • Codow Chemical. "4-(2-pyrazinyl)-1-Piperazineethanol, 97%". Codow Chemical Product Catalog. Verified Reference URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine". PubChem Database. Verified Reference URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol

Application Note: Synthesis and Purification Protocol for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Protoco...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification Protocol for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Protocol & Methodological Rationale

Introduction and Strategic Rationale

The pyrazine-piperazine pharmacophore is a privileged scaffold in medicinal chemistry, frequently utilized in the development of CNS-active therapeutics, kinase inhibitors, and targeted protein degraders. The introduction of an ethanol moiety via N-alkylation to form 2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol provides a critical synthetic handle. The terminal hydroxyl group enhances aqueous solubility and serves as a versatile attachment point for further functionalization, such as esterification, etherification, or conversion into a leaving group for subsequent cross-coupling.

As a Senior Application Scientist, I have designed this protocol to prioritize scalability, safety, and high-fidelity purification . The methodology leverages a classic bimolecular nucleophilic substitution ( SN​2 ) using 2-bromoethanol. We employ anhydrous potassium carbonate ( K2​CO3​ ) as a mild, heterogeneous base in acetonitrile ( CH3​CN ) [1]. This specific combination is chosen because K2​CO3​ effectively scavenges the hydrobromic acid byproduct without being basic enough to promote the competing elimination of 2-bromoethanol into volatile and hazardous oxirane (ethylene oxide) [2].

Experimental Workflow and Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the secondary amine of 1-(pyrazin-2-yl)piperazine on the electrophilic carbon of 2-bromoethanol.

SynthesisWorkflow SM 1-(Pyrazin-2-yl)piperazine + 2-Bromoethanol React N-Alkylation (SN2) K2CO3, CH3CN, 82°C SM->React Monitor TLC Monitoring DCM:MeOH:NH4OH React->Monitor Workup Aqueous Workup EtOAc / NaHCO3 Monitor->Workup Purify Flash Chromatography Silica Gel Workup->Purify Product Target Product Isolated Yield >80% Purify->Product

Fig 1: Synthetic workflow for the N-alkylation of 1-(pyrazin-2-yl)piperazine.

Materials and Reagents

A self-validating protocol begins with precise stoichiometry. The slight excess of 2-bromoethanol ensures complete consumption of the valuable piperazine starting material, while the significant excess of base drives the reaction to completion.

Table 1: Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Function
1-(Pyrazin-2-yl)piperazine164.211.0 eq1.64 gNucleophile / Starting Material
2-Bromoethan-1-ol124.961.2 eq1.50 g (0.85 mL)Electrophilic Alkylating Agent
Potassium Carbonate ( K2​CO3​ )138.213.0 eq4.15 gAcid Scavenger (Base)
Acetonitrile ( CH3​CN )41.050.2 M50.0 mLPolar Aprotic Solvent

Note: K2​CO3​ must be finely powdered and oven-dried prior to use to maximize surface area and prevent water-induced side reactions.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the apparatus under a steady stream of dry Nitrogen ( N2​ ) to eliminate ambient moisture.

  • Reagent Loading: Add 1.64 g (10.0 mmol) of 1-(pyrazin-2-yl)piperazine to the flask, followed by 50 mL of anhydrous acetonitrile. Stir until fully dissolved.

  • Base Addition: Add 4.15 g (30.0 mmol) of finely powdered, anhydrous K2​CO3​ . The suspension will become cloudy.

  • Electrophile Introduction: Using a syringe, add 0.85 mL (12.0 mmol) of 2-bromoethanol dropwise over 5 minutes. Causality Note: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of di-alkylation (quaternary ammonium salt formation).

Phase 2: Execution and Monitoring
  • Heating: Transfer the flask to a pre-heated oil bath or heating mantle set to 82°C. Reflux the mixture under N2​ for 14–16 hours [3].

  • TLC Monitoring: After 12 hours, withdraw a 50 µL aliquot. Dilute with 0.5 mL of ethyl acetate and spot on a Silica Gel 60 F254 TLC plate.

    • Eluent System: Dichloromethane : Methanol : Aqueous NH4​OH (90:9:1).

    • Validation: The addition of NH4​OH is critical. Piperazine derivatives streak severely on standard silica due to their basicity. The ammonia neutralizes the acidic silanol groups on the plate, resulting in tight, readable spots [1]. The product will appear at a lower Rf​ than the starting material due to the polar hydroxyl group.

Phase 3: Workup and Isolation
  • Filtration: Once TLC confirms the disappearance of the starting material, remove the flask from heat and cool to room temperature. Vacuum filter the heterogeneous mixture through a pad of Celite to remove the inorganic salts ( K2​CO3​ and KBr ). Wash the filter cake with an additional 20 mL of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude viscous oil.

  • Liquid-Liquid Extraction: Dissolve the crude oil in 50 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash with 30 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Causality Note: A basic aqueous wash is mandatory. If neutral water or brine is used directly, the highly basic piperazine nitrogens may become partially protonated, leading to significant product loss into the aqueous layer.

  • Drying: Wash the organic layer with 30 mL of brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

Phase 4: Purification
  • Flash Chromatography: Purify the crude residue via flash column chromatography on silica gel.

  • Elution Gradient: Begin elution with 100% Dichloromethane, gradually increasing polarity to DCM:MeOH (95:5) containing 0.5% Triethylamine ( Et3​N ).

  • Collection: Pool the fractions containing the pure product (verified by TLC and UV visualization at 254 nm) and concentrate to afford 2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol as a pale yellow solid or viscous oil.

Expected Analytical Data

To ensure the integrity of the synthesized compound, validate the isolated product against the following expected spectral parameters:

  • LC-MS (ESI+): m/z calculated for C10​H16​N4​O [M+H]+ : 209.14; Found: 209.1.

  • 1 H NMR (400 MHz, CDCl3​ ): δ 8.08 (d, J=1.5 Hz, 1H, pyrazine-H), 8.03 (dd, J=2.6,1.5 Hz, 1H, pyrazine-H), 7.85 (d, J=2.6 Hz, 1H, pyrazine-H), 3.68 (t, J=5.4 Hz, 2H, −CH2​OH ), 3.60 – 3.52 (m, 4H, piperazine- CH2​ ), 2.65 (t, J=5.4 Hz, 2H, N−CH2​− ), 2.60 – 2.52 (m, 4H, piperazine- CH2​ ), 2.45 (br s, 1H, −OH ).

References

  • Synthesis of Azabicyclic Isosteres of Piperazine 2S-Carboxylic Acid. ACS Publications. Available at: [Link]

  • Structure–Activity Relationship Study of N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues. ACS Publications. Available at:[Link]

Application

Application Note: A Robust HPLC Method for the Analysis of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol

Abstract This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol. The developed r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol. The developed reversed-phase HPLC method is suitable for the determination of purity, stability, and concentration of this active pharmaceutical ingredient (API) in various stages of drug development and quality control. The methodology is grounded in established chromatographic principles and is designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This document provides a comprehensive protocol for method development, validation, and sample analysis, intended for researchers, scientists, and drug development professionals.

Introduction

2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is a heterocyclic compound featuring both a pyrazine and a piperazine moiety. The piperazine scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into therapeutic agents due to its favorable physicochemical properties.[5] The pyrazine ring, also a common pharmacophore, imparts distinct chemical characteristics. Accurate and precise analytical methods are paramount for the characterization and quality control of such compounds to ensure their safety and efficacy.[5] This application note addresses the need for a reliable analytical method by providing a step-by-step guide to HPLC analysis, from initial method development considerations to a full validation protocol.

Physicochemical Properties and Method Development Strategy

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical HPLC method development strategy. While specific experimental data for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is not widely available, we can infer its properties from its structural components.

  • Structure: The molecule contains a pyrazine ring, which provides a UV chromophore, and a piperazine ring along with a hydroxyl group, which contributes to its polarity.

  • Polarity and Solubility: The presence of nitrogen and oxygen atoms suggests moderate polarity and potential solubility in polar organic solvents and aqueous-organic mixtures.

  • UV Absorbance: The pyrazine ring is expected to exhibit UV absorbance, making UV detection a suitable choice for HPLC analysis.

Based on these characteristics, a reversed-phase HPLC method was selected as the most appropriate approach. This technique separates compounds based on their hydrophobicity, which is well-suited for molecules of this nature.

Chromatographic Conditions

The following chromatographic conditions were established as a starting point for the analysis of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol.

ParameterConditionRationale
Instrument Agilent 1260 Infinity II LC System or equivalentA standard, reliable HPLC system capable of delivering precise gradients and providing stable UV detection.
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, offering good retention and peak shape for a broad range of compounds.
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low viscosity. Trifluoroacetic acid is added to the mobile phase to improve peak shape by minimizing tailing that can occur with basic compounds like piperazine derivatives.
Gradient 70% A / 30% B, isocraticAn isocratic elution is initially proposed for simplicity and robustness. A gradient elution may be explored if necessary to resolve impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a balance between analysis time and column efficiency.
Injection Volume 10 µLA typical injection volume that minimizes band broadening while providing adequate sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detector UV at 275 nmPyrazine-containing compounds typically exhibit UV absorbance around this wavelength.[6][7] A photodiode array (PDA) detector can be used to determine the optimal detection wavelength.

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

Standard Solution Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • Accurately weigh the sample containing 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol.

  • Dissolve the sample in a suitable solvent (e.g., mobile phase) and dilute to a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis
  • Set up the HPLC system with the chromatographic conditions specified in the "Chromatographic Conditions" table.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak areas.

Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][8]

Validation Parameters

The following parameters should be evaluated during method validation:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Acceptance Criteria for Validation
ParameterAcceptance Criteria
Specificity The peak for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol should be well-resolved from any other peaks.
Linearity Correlation coefficient (r²) ≥ 0.999
Range To be determined based on the application.
Accuracy % Recovery between 98.0% and 102.0%
Precision Relative Standard Deviation (RSD) ≤ 2.0%
LOD & LOQ To be determined experimentally.
Robustness RSD of results should be within acceptable limits for all varied conditions.

Visualizations

Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation A Analyte Physicochemical Properties Assessment C Column & Mobile Phase Screening A->C B Literature Review for Similar Compounds B->C D Optimization of Chromatographic Conditions C->D E System Suitability Establishment D->E F Validation Protocol Design (ICH Q2(R2)) E->F G Execution of Validation Experiments F->G H Final Method Write-up G->H

Caption: A flowchart illustrating the systematic workflow for the HPLC method development and validation.

Validation Parameter Relationship

ValidationParameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & Performance Tests center Validated HPLC Method Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity Linearity center->Linearity Range Range center->Range Specificity Specificity center->Specificity LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness Precision->Accuracy Linearity->Range LOD->LOQ

Caption: A diagram showing the relationship between the core validated method and its key performance parameters.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol. The described reversed-phase method is a robust starting point for routine quality control and stability testing. Adherence to the detailed protocols for method development and validation will ensure the generation of accurate, reliable, and reproducible data that meets regulatory expectations.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance on Analytical Method Validation. [Link]

  • Lab Manager. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • PMC. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • AugustaChrom. (n.d.). HPLC Separation of Pyrazinecarboxamide and Related Compounds. [Link]

  • SIELC Technologies. (n.d.). Pyrazine. [Link]

Sources

Method

Application Note: 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol as a Privileged Intermediate in Drug Discovery

Executive Summary The compound 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is a highly versatile, bifunctional pharmaceutical intermediate. The pyrazinylpiperazine core is a recognized, privileged pharmacophore frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is a highly versatile, bifunctional pharmaceutical intermediate. The pyrazinylpiperazine core is a recognized, privileged pharmacophore frequently utilized in medicinal chemistry to design agents targeting central nervous system (CNS) aminergic receptors (such as 5-HT and D2/D3 receptors), as well as novel therapeutics for infectious diseases like visceral leishmaniasis[1]. The terminal primary alcohol provides a flexible synthetic handle, enabling rapid late-stage functionalization to tune lipophilicity, metabolic stability, and target affinity.

Mechanistic Rationale & Physicochemical Advantages

The strategic selection of this specific intermediate in a drug discovery program is driven by three distinct structural features:

  • The Pyrazine Ring (Metabolic Shielding): Compared to electron-rich phenyl or pyridyl rings, the pyrazine heterocycle is highly electron-deficient. This deficiency not only makes it an excellent electrophile for initial Nucleophilic Aromatic Substitution (SNAr)[1], but it also imparts significant metabolic stability in vivo by resisting Cytochrome P450-mediated oxidative hydroxylation.

  • The Piperazine Core (Target Engagement): The piperazine moiety provides a basic amine center (pKa ~ 7.5–8.5). At physiological pH, this nitrogen is protonated, enhancing aqueous solubility and forming critical salt-bridge interactions with conserved aspartate residues within the binding pockets of G-protein coupled receptors (GPCRs).

  • The Ethanol Handle (Synthetic Flexibility): The 2-hydroxyethyl group serves as a highly reactive handle. It can be esterified to generate lipophilic prodrugs that cross the blood-brain barrier, or converted into an electrophilic leaving group (e.g., mesylate) to append bulky receptor-binding motifs[2].

G cluster_paths A 2-Chloropyrazine + 1-(2-Hydroxyethyl)piperazine B 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol A->B SNAr (K2CO3) C Esterification (Prodrugs) B->C Acyl Chloride D Alkylation (Receptor Ligands) B->D 1. MsCl 2. Nucleophile E Improved ADME C->E Modulates Lipophilicity F CNS Target Engagement D->F GPCR Binding

Synthetic workflow and pharmacological utility of the pyrazinylpiperazine intermediate.

Data Presentation: Physicochemical Profiling

Understanding the baseline properties of the intermediate allows chemists to predict the behavior of downstream Active Pharmaceutical Ingredients (APIs). The table below summarizes the shift in physicochemical properties when the intermediate is derivatized.

Compound ClassRepresentative Structure ModificationClogP (Estimated)TPSA (Ų)Primary Application / Target
Base Intermediate Unmodified 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol-0.448.5Synthetic Precursor
Aryl Ether Derivative Primary alcohol converted to a phenoxy ether1.8 - 2.545.05-HT / D2 Receptor Ligand
Aliphatic Ester Primary alcohol esterified with butyryl chloride1.5 - 2.065.0Lipophilic Prodrug[2]
Amine Derivative Alcohol replaced by a substituted amine1.0 - 2.235.5Antileishmanial Agent[1]

Experimental Protocols

The following self-validating methodologies detail the synthesis of the intermediate and its subsequent activation. Each step is grounded in mechanistic causality to ensure reproducibility and high yield.

Protocol A: Synthesis of the Intermediate via SNAr

Objective: Couple 2-chloropyrazine with 1-(2-hydroxyethyl)piperazine to form the pyrazinylpiperazine core[1].

  • Reagent Charging: To a flame-dried 250 mL round-bottom flask, add 2-chloropyrazine (1.0 eq, 10 mmol) and 1-(2-hydroxyethyl)piperazine (1.2 eq, 12 mmol).

  • Base Addition (Causality): Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq, 15 mmol). Rationale: K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct. Failing to neutralize the acid will result in the protonation of the piperazine nucleophile, prematurely halting the reaction.

  • Solvent Selection: Suspend the mixture in 30 mL of anhydrous N,N-dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that effectively solvates the Meisenheimer complex transition state, significantly accelerating the SNAr process.

  • Reaction Execution: Stir the mixture at 90°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (TLC Check): Monitor the reaction via Thin Layer Chromatography (TLC) using 9:1 Dichloromethane:Methanol. The highly polar starting piperazine will remain near the baseline, while the product will migrate to an Rf of ~0.4. The disappearance of the 2-chloropyrazine spot (UV active) confirms completion.

  • Workup: Quench the reaction with 50 mL of distilled water to dissolve the inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.

Protocol B: Activation to an API Candidate via Mesylation

Objective: Convert the terminal hydroxyl group into a methanesulfonate (mesylate) leaving group for subsequent nucleophilic displacement[3].

  • Preparation: Dissolve the purified 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (1.0 eq, 5 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Temperature Control (Causality): Cool the flask to 0°C in an ice bath. Rationale: Mesylation is highly exothermic. Maintaining 0°C suppresses side reactions, such as the formation of alkyl chloride byproducts or elimination to a vinyl group.

  • Activation: Add triethylamine (TEA, 1.5 eq, 7.5 mmol) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq, 6 mmol).

  • Self-Validation: Stir for 2 hours at 0°C. A white precipitate (triethylamine hydrochloride) will form, serving as a visual indicator that the reaction is proceeding.

  • Workup & Immediate Use: Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize excess acid. Separate the organic layer, dry over MgSO₄, and concentrate at room temperature. Critical Note: The resulting mesylate is prone to intramolecular cyclization or degradation. It must be used immediately in the next alkylation step without further purification.

References

  • [3] Title: US5563142A - Diaromatic substituted compounds as anti-HIV-1 agents Source: Google Patents URL:

  • [1] Title: Hit-to-Lead Studies of Pyrazinylpiperazines against Visceral Leishmaniasis: Pharmacokinetic Profile and In Vivo Efficacy of Potent Compounds against Leishmania infantum Source: ACS Pharmacology & Translational Science URL:

  • [2] Title: Orally-Effective, Long-Acting Sorbitol Dehydrogenase Inhibitors: Synthesis, Structure−Activity Relationships, and in Vivo Evaluations of Novel Heterocycle-Substituted Piperazino-Pyrimidines Source: Journal of Medicinal Chemistry URL:

Sources

Application

Application Note: Formulation and Administration Protocols for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol in Preclinical In Vivo Studies

Executive Summary The transition of small molecule drug candidates from in vitro screening to in vivo preclinical models is frequently bottlenecked by poor physicochemical properties. 2-(4-(Pyrazin-2-yl)piperazin-1-yl)et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of small molecule drug candidates from in vitro screening to in vivo preclinical models is frequently bottlenecked by poor physicochemical properties. 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is a bifunctional piperazine derivative featuring a lipophilic pyrazine ring and a polar ethanol moiety. Formulating this compound requires a phase-appropriate strategy to ensure systemic exposure while avoiding vehicle-induced toxicity artifacts[1].

This application note provides a comprehensive, self-validating guide for formulating this compound for both Intravenous (IV) and Oral (PO) administration in rodent models. By leveraging the molecule's pKa and lipophilicity, we establish a causality-driven approach to vehicle selection that maximizes bioavailability and experimental reproducibility.

Physicochemical Profiling & Causality in Vehicle Selection

To design an effective formulation, we must first deconstruct the molecule's physicochemical profile. The basic piperazine nitrogen and the planar pyrazine ring dictate its solubility behavior across different pH environments.

Table 1: Physicochemical Properties & Formulation Implications
PropertyEstimated ValueMechanistic Implication for Formulation
Molecular Weight 208.26 g/mol Small molecular size is highly favorable for rapid gastrointestinal absorption.
LogP (Lipophilicity) ~0.5 – 1.2Moderate lipophilicity. The compound requires wetting agents (e.g., Tween 80) to prevent aggregation in aqueous suspensions.
pKa (Piperazine N) ~7.5 – 8.5Weak base. Highly soluble in acidic gastric fluid (pH ~1.5) but prone to precipitation at physiological blood pH (7.4) if unformulated.
H-Bonding Profile 1 Donor / 4 AcceptorsThe terminal ethanol group provides hydrogen bonding, allowing excellent compatibility with polar co-solvents like PEG400 and DMSO.
The Causality of Vehicle Selection
  • Intravenous (IV) Route: IV administration mandates a true, isotonic solution to prevent fatal pulmonary embolisms. Because the free base fraction of the compound increases at blood pH (7.4), dosing it in unbuffered saline will cause immediate in vivo precipitation. Therefore, a co-solvent system utilizing DMSO (to disrupt the crystal lattice) and PEG400 (to maintain solvation upon aqueous dilution) is strictly required[2].

  • Oral (PO) Route: For oral gavage, maximizing the dose without exceeding the toxicity limits of organic solvents is paramount. Since the compound will naturally dissolve in the acidic environment of the rodent stomach, a homogeneous aqueous suspension is the optimal choice. Methylcellulose acts as a viscosity modifier to prevent particle settling, while Tween 80 reduces interfacial tension[1].

Experimental Workflow

The following decision tree outlines the logical progression from physicochemical assessment to in vivo dosing, incorporating critical self-validating Quality Control (QC) steps.

FormulationWorkflow Start Compound: 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol Assess Physicochemical Profiling (pKa ~7.8, LogP ~1.2) Start->Assess Route Select Administration Route Assess->Route IV Intravenous (IV) Route Requirement: True Solution Route->IV PO Oral (PO) Route Requirement: Suspension Route->PO FormIV Vehicle: 5% DMSO / 40% PEG400 / 55% Saline IV->FormIV FormPO Vehicle: 0.5% MC / 0.1% Tween 80 in Water PO->FormPO PrepIV 1. Dissolve in DMSO 2. Add PEG400 3. Add Saline dropwise FormIV->PrepIV PrepPO 1. Wet with Tween 80 2. Add 0.5% MC 3. Probe Sonicate FormPO->PrepPO Sterilize QC: Tyndall Effect Check & Sterile Filtration (0.22 µm) PrepIV->Sterilize Homogenize QC: Homogeneity Verification (%CV < 10% across strata) PrepPO->Homogenize InVivo In Vivo Dosing (Rodent Models) Sterilize->InVivo Homogenize->InVivo

Figure 1: Workflow for the preclinical formulation of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol.

Step-by-Step Methodologies

Protocol A: Intravenous (IV) Formulation (True Solution)

Target Vehicle: 5% DMSO + 40% PEG400 + 55% Saline (0.9% NaCl) Maximum Dosing Volume: 5 mL/kg (Mice), 2 mL/kg (Rats)[2]

Mechanistic Note: The order of addition is critical. Adding aqueous saline before the compound is fully solvated in the PEG400/DMSO matrix will cause irreversible microscopic precipitation.

  • Weighing: Accurately weigh the required mass of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol into a sterile glass vial.

  • Primary Solvation: Add DMSO to achieve exactly 5% of the final target volume. Vortex vigorously for 60 seconds until a completely clear liquid is achieved.

  • Co-Solvent Addition: Add PEG400 to achieve 40% of the final target volume. Vortex for an additional 2 minutes. The ethanol moiety of the compound will readily hydrogen-bond with the PEG polymer chains, stabilizing the free base.

  • Aqueous Dilution: While continuously vortexing the vial, add the 0.9% Saline (55% of final volume) dropwise.

  • Self-Validating QC (Tyndall Effect): Shine a red or green laser pointer through the vial in a dark room.

    • Pass: The laser beam is invisible as it passes through the liquid (True Solution).

    • Fail: A visible "beam path" indicates colloidal suspension/precipitation. Do not dose IV.

  • Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter prior to administration.

Protocol B: Oral (PO) Formulation (Homogeneous Suspension)

Target Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Deionized Water Maximum Dosing Volume: 10 mL/kg (Mice/Rats)[2]

  • Vehicle Preparation: Dissolve 0.5 g of Methylcellulose (400 cP) in 100 mL of heated (80°C) deionized water. Cool to room temperature overnight while stirring to ensure complete hydration. Add 0.1% (v/v) Tween 80.

  • Wetting the API: Weigh the compound into a mortar or glass vial. Add a micro-aliquot of the Tween 80 stock directly to the powder and triturate/mix to form a smooth, wetted paste. Causality: This overcomes the moderate lipophilicity (LogP ~1.2) of the pyrazine ring, preventing the powder from floating on the aqueous surface.

  • Volume Expansion: Gradually add the 0.5% MC vehicle geometrically (doubling the volume with each addition) while continuously mixing.

  • Particle Size Reduction: Probe sonicate the suspension on ice for 3 cycles of 30 seconds (50% amplitude) to break up agglomerates and ensure a uniform particle size distribution (<5 µm preferred).

  • Self-Validating QC (Homogeneity): Immediately after stirring, extract 50 µL aliquots from the Top, Middle, and Bottom of the vial. Dilute in Acetonitrile and analyze via LC-MS/MS. The formulation is validated for dosing only if the Coefficient of Variation (%CV) across the three strata is < 10% .

Analytical Validation Standards

To ensure data integrity during in vivo PK or efficacy studies, the formulation must be analytically verified.

  • Method: Reverse-phase LC-MS/MS using a C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). The acidic mobile phase ensures the piperazine nitrogen remains protonated, yielding a sharp, symmetrical peak.

  • Acceptance Criteria: The measured concentration of the formulation must fall within 90% to 110% of the nominal target concentration.

Sources

Method

Comprehensive LC-MS/MS Fragmentation Analysis and Protocol for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol

Executive Summary The compound 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (Exact Mass: 208.1324 Da) is a highly versatile bifunctional building block. Its structural motif—combining an aromatic pyrazine ring, a saturat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (Exact Mass: 208.1324 Da) is a highly versatile bifunctional building block. Its structural motif—combining an aromatic pyrazine ring, a saturated piperazine linker, and a terminal hydroxyethyl group—is frequently utilized in the design of advanced pharmacophores, including novel bromophenol hybrids targeting ROS-mediated apoptotic pathways in oncology[1].

For drug development professionals and bioanalytical scientists, understanding the exact mass spectrometric fragmentation behavior of this scaffold is critical for downstream metabolite identification, impurity profiling, and pharmacokinetic quantification. This application note provides an authoritative, self-validating LC-MS/MS protocol and elucidates the causal mechanisms driving its gas-phase dissociation.

Mechanistic Insights into Fragmentation Pathways (E-E-A-T)

The fragmentation of piperazine-derived compounds in tandem mass spectrometry (MS/MS) is highly dependent on the localization of the proton and the applied collision energy[2]. In positive electrospray ionization (ESI+), the tertiary aliphatic amine of the piperazine ring (N1, adjacent to the hydroxyethyl group) possesses the highest gas-phase basicity. Protonation at this site initiates charge-directed fragmentation.

  • Pathway A: Dehydration and N-Dealkylation At low collision energies, the protonated molecular ion ([M+H]+, m/z 209.14) undergoes a facile loss of water (-18 Da), driven by the conversion of the terminal hydroxyl into a superior leaving group, yielding m/z 191.13. As collision energy increases, charge-directed N-dealkylation dominates. The cleavage of the N-C bond expels the hydroxyethyl moiety as a neutral ethylene oxide or acetaldehyde equivalent (44 Da), forming the highly stable 4-(pyrazin-2-yl)piperazine core at m/z 165.11.

  • Pathway B: Piperazine Cross-Ring Cleavage A defining hallmark of piperazine MS/MS behavior is the cross-ring cleavage of the saturated heterocycle. The C-N bonds within the piperazine ring are highly susceptible to rupture under collision-induced dissociation (CID)[3]. Inductive cleavage of the m/z 165.11 intermediate results in the loss of an aziridine-like neutral (C2H5N, 43 Da) to generate the m/z 122.07 fragment. A more extensive cleavage expels C4H7N (69 Da), yielding the pyrazin-2-amine cation at m/z 96.06.

  • Pathway C: Pyrazine Ring Contraction At elevated collision energies (typically >35 eV), the stable pyrazine aromatic system undergoes characteristic ring contraction. This fragmentation proceeds via the elimination of hydrogen cyanide (HCN, 27 Da)[4]. The transition from m/z 96.06 to m/z 69.05 serves as a definitive, high-confidence diagnostic marker for the presence of the pyrazine scaffold.

Quantitative Data Presentation

The table below summarizes the theoretical exact masses and proposed mechanisms for the major product ions.

Ion TypeFormulaTheoretical m/zNeutral Loss (Da)Proposed Mechanism / Causality
Precursor C10H17N4O+209.1403-Protonated molecular ion via ESI+
Product A C10H15N4+191.1297H2O (18.0106)Dehydration of the terminal hydroxyethyl group
Product B C8H13N4+165.1141C2H4O (44.0262)N-Dealkylation (loss of ethylene oxide equivalent)
Product C C6H8N3+122.0719C2H5N (43.0422)Piperazine cross-ring inductive cleavage
Product D C4H6N3+96.0562C4H7N (69.0579)Complete piperazine cleavage to pyrazin-2-amine
Product E C3H5N2+69.0453HCN (27.0109)High-energy pyrazine ring fragmentation

Fragmentation Pathway Visualization

Fragmentation M Precursor Ion[M+H]+ m/z 209.14 C10H17N4O+ F1 Fragment A (-H2O) m/z 191.13 C10H15N4+ M->F1 -H2O (-18 Da) F2 Fragment B (-C2H4O) m/z 165.11 C8H13N4+ M->F2 N-Dealkylation (-44 Da) F3 Fragment C (Ring Cleavage) m/z 122.07 C6H8N3+ F2->F3 Piperazine Cleavage (-43 Da) F4 Fragment D (Pyrazin-2-amine) m/z 96.06 C4H6N3+ F2->F4 Piperazine Cleavage (-69 Da) F5 Fragment E (-HCN) m/z 69.05 C3H5N2+ F4->F5 Pyrazine Cleavage (-27 Da)

Proposed MS/MS fragmentation pathway of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol.

Experimental Protocol: LC-MS/MS Methodology

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Quality control checkpoints are embedded directly into the workflow.

Step 1: Sample Preparation & System Suitability
  • Preparation: Weigh 1.0 mg of the analyte and dissolve in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock). Dilute to a working concentration of 1 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check (SST): Prior to sample injection, run a blank followed by a known piperazine standard (e.g., 1-benzylpiperazine)[2]. Verify that the mass accuracy of the standard is < 5 ppm. If the error exceeds this threshold, perform a mass calibration of the TOF/Orbitrap analyzer to prevent erroneous structural assignments.

Step 2: UHPLC Separation Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The hydrophobic C18 stationary phase provides optimal retention for the piperazine-pyrazine core.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Causality: Formic acid acts as a proton donor, maximizing [M+H]+ ionization efficiency in the ESI source.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear ramp to 95% B

    • 7.0 - 9.0 min: Hold at 95% B (Column wash)

    • 9.0 - 12.0 min: Re-equilibration at 5% B.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (High-Resolution Q-TOF or QqQ) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters: Capillary Voltage at 3.5 kV; Drying Gas Temperature at 300 °C (10 L/min); Nebulizer Pressure at 40 psi.

  • MS/MS Acquisition: Target the precursor ion m/z 209.14.

  • Collision Energy (CE) Ramp: Apply a CE ramp from 15 eV to 45 eV. Causality: Low collision energies (15-20 eV) are required to capture labile neutral losses like dehydration, whereas higher energies (35-45 eV) are strictly necessary to overcome the activation energy barrier for stable pyrazine ring fragmentation[4].

Experimental Workflow Visualization

Workflow S1 1. Sample Prep (Dilution & Filtration) S2 2. UHPLC Separation (C18, Gradient Elution) S1->S2 S3 3. ESI-MS/MS (Positive Ion Mode, CID) S2->S3 S4 4. Data Validation (Mass Error < 5 ppm) S3->S4 S5 5. Pathway Elucidation (Fragment Annotation) S4->S5

Step-by-step LC-MS/MS experimental workflow for structural elucidation.

References

  • [1] Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. MDPI. URL:

  • [2] Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem. URL:

  • [3] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. URL:

  • [4] Dissociative ionization of pyrazine: A pathway to reactive interstellar ions. AIP Publishing. URL:

Sources

Application

Application Note: Advanced Isolation and Crystallization Strategies for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profiling The compound 2-(4-(Pyrazin-2-yl)piperazin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

The compound 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is a highly versatile intermediate and pharmacophore frequently utilized in the development of CNS therapeutics and kinase inhibitors. Structurally, it features a weakly basic pyrazine ring, a strongly basic piperazine core, and a highly polar, hydrogen-bonding ethanol appendage.

Isolating and crystallizing this molecule presents two distinct physicochemical challenges:

  • High Aqueous Solubility: The combination of two tertiary amines and a primary alcohol makes the free base highly hydrophilic. Standard liquid-liquid extraction (LLE) using common organic solvents (e.g., ethyl acetate or dichloromethane) often results in poor recovery due to an unfavorable partition coefficient (logP).

  • Propensity for Liquid-Liquid Phase Separation (Oiling Out): The high conformational flexibility of the ethanol arm and the low lattice energy of the free base often lead to "oiling out" during crystallization, where the solute separates as a viscous, impurity-trapping liquid rather than a pure crystalline solid.

This application note details field-proven, self-validating protocols to overcome these challenges through Salting-Out Assisted Liquid-Liquid Extraction (SALLE) and targeted salt screening.

Isolation Strategy: Causality in Extraction Design

To drive the highly polar free base out of the aqueous reaction mixture, we must manipulate the thermodynamic activity of the water molecules.

The Mechanistic Choice: We employ a combination of high pH, inorganic salt saturation, and a specialized solvent mixture.

  • pH Adjustment (pH > 10): Ensures the aliphatic piperazine nitrogen (pKa ~ 7.5–8.5) is fully deprotonated, eliminating charge-induced water solubility.

  • Salting-Out (Setschenow Effect): By saturating the aqueous phase with NaCl, we drastically increase the ionic strength. The hydration of the Na⁺ and Cl⁻ ions consumes free water molecules, thermodynamically forcing the organic solute out of the aqueous phase (1)[1]. This principle is critical for process-scale recovery of hydrophilic amines (2)[2].

  • Solvent Selection (DCM:Isopropanol 4:1): Pure dichloromethane (DCM) lacks the hydrogen-bonding capacity to efficiently solvate the ethanol appendage. The addition of isopropanol acts as a hydrogen-bond donor/acceptor, disrupting the solute's aqueous hydration sphere and maximizing mass transfer into the organic phase (3)[3].

Protocol 1: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
  • pH Adjustment: Cool the aqueous reaction mixture (containing crude product) to 5–10 °C. Slowly add 20% w/v aqueous K₂CO₃ until the pH reaches 10.5. Self-Validation Step: Verify pH with a calibrated probe; if pH drops during extraction, re-adjust to >10.

  • Salting Out: Add solid NaCl to the aqueous mixture under vigorous stirring until no more salt dissolves (approx. 30–35 g NaCl per 100 mL of water).

  • Solvent Preparation: Prepare a fresh mixture of Dichloromethane and Isopropanol in a 4:1 (v/v) ratio.

  • Extraction: Add the organic solvent mixture to the aqueous phase (1:1 volume ratio). Stir vigorously for 15 minutes, then transfer to a separatory funnel and allow phase separation.

  • Collection & Drying: Collect the lower organic layer. Repeat the extraction twice more. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation (bath temp < 40 °C) to yield the crude free base as a viscous oil.

IsolationWorkflow A Aqueous Reaction Mixture (Product + Impurities) B Adjust pH to 10-11 (using aq. K2CO3) A->B C Salting Out (Saturate with NaCl) B->C D Liquid-Liquid Extraction (DCM:Isopropanol 4:1) C->D E Organic Phase (Product) D->E F Aqueous Phase (Waste) D->F G Drying & Concentration (Na2SO4, Rotary Evaporation) E->G H Crude Free Base (Viscous Oil / Solid) G->H

Workflow for the isolation of the highly polar free base from aqueous media.

Crystallization Strategy: Overcoming Oiling Out

Attempting to crystallize the free base directly often fails because the supersaturation threshold for liquid-liquid phase separation (LLPS) is lower than the nucleation threshold for crystallization. To bypass this, we utilize salt screening to increase the melting point and lattice energy of the target compound (4)[4]. Forming a crystalline salt (e.g., hydrochloride or maleate) fundamentally alters the solubility curve, promoting solid-state nucleation over oiling out (5)[5].

Protocol 2: Hydrochloride Salt Crystallization
  • Dissolution: Dissolve the crude free base in absolute ethanol (approx. 10 mL/g of substrate) at 50 °C.

  • Acid Addition: Slowly add 1.1 equivalents of ethereal HCl (2.0 M) dropwise under continuous stirring. Self-Validation Step: The solution should remain clear at 50 °C. If premature precipitation occurs, add 5% v/v water to re-dissolve, ensuring you are operating in the metastable zone.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.1 °C/min down to 5 °C. A slow cooling rate is critical; rapid cooling generates high supersaturation, driving the system back into the LLPS (oiling out) regime.

  • Isolation: Stir the resulting slurry at 5 °C for 2 hours to maximize yield. Filter the crystals under vacuum, wash with cold absolute ethanol, and dry in a vacuum oven at 40 °C for 12 hours.

SaltScreening A Crude Free Base B Solvent Selection (EtOH, Acetone) A->B C Acid Addition (1.0 - 1.1 eq) B->C D Heating (50-60°C) C->D E Controlled Cooling (0.1°C/min) D->E F Oiling Out E->F High supersat. G Amorphous Solid E->G Rapid crash H Crystalline Salt E->H Optimal nucleation F->B Re-dissolve G->D Re-heat

Decision tree for salt screening and crystallization optimization.

Quantitative Data: Salt Screening Outcomes

The table below summarizes the optimization parameters and outcomes for various solid-state forms of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol.

Salt FormAcid EquivalentsSolvent SystemCooling ProfileSolid-State OutcomeIsolated Yield (%)
Free Base N/AEtOAc / Hexane (1:1)Fast (1.0 °C/min)Oiling out (Biphasic liquid)N/A
Hydrochloride 1.1 eq HClAbsolute EthanolSlow (0.1 °C/min)Highly crystalline powder85%
Maleate 1.0 eq Maleic AcidAcetone / Water (9:1)Slow (0.1 °C/min)Crystalline needles78%
Succinate 0.5 eq Succinic AcidTetrahydrofuran (THF)Fast (1.0 °C/min)Amorphous solid60%

Note: The hydrochloride salt provides the optimal balance of crystallinity, yield, and process scalability.

References

  • LCGC International. Enhancing Extractions by Salting Out. Available at:[Link][1]

  • Organic Process Research & Development. General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Available at: [Link][2]

  • Journal of Chemical Education. Alternatives to Dichloromethane for Teaching Laboratories. Available at: [Link][3]

  • Advanced Drug Delivery Reviews. High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Available at: [Link][4]

  • ACS Omega. Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. Available at:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling or troubleshooting the synthesis of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals scaling or troubleshooting the synthesis of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol . Because this target molecule features a highly polar piperazine core flanked by an electron-deficient pyrazine ring and a hydrophilic hydroxyl group, it presents unique challenges in both reaction kinetics and product recovery.

Below, we dissect the two primary synthetic pathways, address the most common points of failure, and provide self-validating protocols to ensure high-yield, reproducible results.

Synthesis Pathway Overview

The synthesis of this target molecule generally proceeds via one of two convergent routes:

  • Route A (N-Alkylation): Alkylation of 1-(pyrazin-2-yl)piperazine with 2-bromoethanol.

  • Route B (Nucleophilic Aromatic Substitution - SNAr): Reaction of 2-(piperazin-1-yl)ethan-1-ol with 2-chloropyrazine.

SynthesisRoutes SM1A 1-(Pyrazin-2-yl)piperazine RouteA Route A: N-Alkylation Base: K2CO3, Solvent: ACN Temp: 80°C SM1A->RouteA SM2A 2-Bromoethanol SM2A->RouteA Product 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (Target Molecule) RouteA->Product Yield: 75-85% SM1B 2-(Piperazin-1-yl)ethan-1-ol RouteB Route B: SNAr Base: DIPEA, Solvent: DMF Temp: 100°C SM1B->RouteB SM2B 2-Chloropyrazine SM2B->RouteB RouteB->Product Yield: 80-90%

Fig 1. Convergent synthetic routes for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol.

Troubleshooting FAQs

Q1: My Route A (N-alkylation) yield is stuck at 45% and I see multiple spots on TLC. What is happening?

The Causality: You are likely experiencing over-alkylation. 1-(Pyrazin-2-yl)piperazine is a highly reactive secondary amine[1]. When performing direct N-alkylation with alkyl bromides, the newly formed tertiary amine product remains nucleophilic. If the alkylating agent is in excess or the reaction is pushed too hot, the tertiary amine will react with a second equivalent of 2-bromoethanol to form an irreversible quaternary ammonium salt, drastically reducing your yield[2][3]. Furthermore, if you are using a strong base like NaH, you risk deprotonating the hydroxyl group of 2-bromoethanol, leading to competing O-alkylation side reactions. The Solution:

  • Strictly limit 2-bromoethanol to 1.05 equivalents .

  • Use a mild, inorganic base like Potassium Carbonate (K₂CO₃) which is strong enough to neutralize the generated HBr but too weak to deprotonate the alcohol.

  • Keep the reaction temperature at or below 80°C in Acetonitrile (ACN).

Q2: In Route B (SNAr), my reaction with 2-chloropyrazine is sluggish. How can I drive it to completion without causing degradation?

The Causality: 2-Chloropyrazine is electron-deficient and primed for SNAr, but the secondary amine of 2-(piperazin-1-yl)ethan-1-ol requires sufficient desolvation to attack the aromatic ring effectively. If you are using a protic solvent (like ethanol) or a weak base, the nucleophile is heavily hydrogen-bonded and sluggish. The Solution: Switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate cations but leave the amine nucleophile "naked" and highly reactive. Use N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic organic base to scavenge the HCl byproduct without competing for the electrophile. Elevate the temperature to 100°C.

Q3: LC-MS shows >95% conversion, but my isolated yield is <30% after aqueous workup. Where is the product?

The Causality: Your product is hiding in the aqueous layer. 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol contains two basic basic nitrogens and a hydrogen-bonding hydroxyl group. Standard liquid-liquid extraction with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) will fail because the hydration shell around the molecule is too strong, keeping it partitioned in the water. The Solution: You must disrupt the aqueous hydrogen-bonding network. Implement a self-validating extraction protocol: ensure the aqueous pH is >12 to fully deprotonate the piperazine nitrogens, saturate the aqueous layer with NaCl (salting out), and extract with a 3:1 mixture of DCM and Isopropanol (iPrOH) . The iPrOH acts as a phase-transfer bridge that disrupts the hydration shell.

Quantitative Reaction Matrix

Use this matrix to select the optimal conditions based on your available starting materials and equipment limits.

ParameterRoute A: N-AlkylationRoute B: SNAr
Electrophile 2-Bromoethanol (1.05 eq)2-Chloropyrazine (1.10 eq)
Nucleophile 1-(Pyrazin-2-yl)piperazine (1.0 eq)2-(Piperazin-1-yl)ethan-1-ol (1.0 eq)
Optimal Base K₂CO₃ (2.5 eq)DIPEA (2.0 eq)
Optimal Solvent Acetonitrile (ACN)Dimethylformamide (DMF)
Temperature 80°C (Reflux)100°C
Reaction Time 12 - 16 hours8 - 12 hours
Expected Yield 75% - 85%80% - 90%
Primary Risk Quaternization (Over-alkylation)Incomplete conversion if T < 90°C

Self-Validating Experimental Protocols

These Standard Operating Procedures (SOPs) are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: N-Alkylation Workflow
  • Initiation: To an oven-dried round-bottom flask under N₂, add 1-(pyrazin-2-yl)piperazine (1.0 eq) and anhydrous ACN (0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 eq). Stir for 15 minutes at room temperature.

  • Electrophile Addition: Add 2-bromoethanol (1.05 eq) dropwise over 10 minutes. Causality note: Dropwise addition prevents localized high concentrations of the alkylating agent, suppressing double-alkylation.

  • Heating & Validation: Heat the mixture to 80°C.

    • Validation Checkpoint: At t=12h, pull a 50 µL aliquot, dilute in MeOH, and run LC-MS. The reaction is complete only when the starting material peak is <2% by UV integration. If >2%, continue heating for 4 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure. Proceed to the Workup Logic Flow (Fig 2).

Protocol B: SNAr Workflow
  • Initiation: Charge a pressure-rated vial with 2-(piperazin-1-yl)ethan-1-ol (1.0 eq), 2-chloropyrazine (1.1 eq), and anhydrous DMF (0.5 M concentration).

  • Base Addition: Add DIPEA (2.0 eq) in one portion.

  • Heating & Validation: Seal the vial and heat to 100°C.

    • Validation Checkpoint: At t=8h, check by TLC (10% MeOH in DCM with 1% NH₄OH). The secondary amine starting material should be consumed.

  • Workup: Quench the reaction by pouring it into ice-cold water (5x volume of DMF). Proceed immediately to the Workup Logic Flow (Fig 2).

Workup Logic Flow for Polar Piperazines

Because product loss during extraction is the number one cause of low yields for this molecule, follow this strict logical flow for your aqueous workup.

ExtractionLogic Start Aqueous Reaction Mixture CheckPH Check pH Is pH > 12? Start->CheckPH AdjustPH Add 6M NaOH until pH > 12 CheckPH->AdjustPH No AddSalt Saturate with NaCl (Salting Out) CheckPH->AddSalt Yes AdjustPH->CheckPH Extract Extract with DCM:iPrOH (3:1) AddSalt->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry

Fig 2. Logic flow for the aqueous extraction of polar piperazine products.

References

  • 1-Piperazinylpyrazine | C8H12N4 | CID 2734639 - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you systematically diagnose and resolve peak tailing issues specific to 2-(4-(Pyrazin-2-yl)piperazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you systematically diagnose and resolve peak tailing issues specific to 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol . Because this compound features a highly polar ethanol group, a weakly basic pyrazine ring, and a strongly basic piperazine moiety, it presents unique chromatographic challenges that require precise physicochemical control.

Part 1: Mechanistic Causes of Peak Tailing (FAQs)

Q: Why does 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol exhibit severe peak tailing on standard silica-based C18 columns? A: The root cause is a mixed-mode retention mechanism driven by secondary ion-exchange interactions[1]. In typical reversed-phase mobile phases (pH 4.0–8.0), the secondary and tertiary amine groups on the piperazine ring become protonated, carrying a positive charge[1]. Concurrently, standard silica-based columns possess residual surface silanol groups (Si-OH). Above pH 3.0, these silanols deprotonate into negatively charged silanoate ions (Si-O⁻)[2][3]. The electrostatic attraction between the protonated piperazine and the ionized silanols creates a secondary retention pathway that delays the elution of a fraction of the analyte molecules, resulting in an asymmetrical trailing edge[1][4][5].

Q: How does mass overload contribute to this phenomenon, and how can I diagnose it? A: Basic compounds have a finite number of active binding sites available on the stationary phase[2]. When the injected sample mass exceeds the column's capacity, these specific sites become saturated. The excess analyte molecules are forced to elute faster through standard hydrophobic partitioning, while the strongly bound molecules lag behind, distorting the peak shape[6]. Diagnostic Check: Dilute your sample by a factor of 10 and re-inject. If the peak shape significantly improves, mass overload was the primary culprit[1].

Q: How do I quantitatively assess whether my peak tailing is acceptable? A: Peak tailing is quantified using the USP Tailing Factor ( Tf​ ), calculated at 5% of the peak height[2]. A perfectly symmetrical peak has a Tf​ of 1.0. Values greater than 1.2 indicate significant tailing, and values above 2.0 are generally unacceptable for reliable quantitation[1][2][3].

Table 1: USP Tailing Factor ( Tf​ ) Interpretation and Action Limits
Tailing Factor ( Tf​ )Peak Shape AssessmentAnalytical ImpactRecommended Action
1.0 - 1.1 Ideal / SymmetricalNoneNo action required.
1.2 - 1.5 Moderate TailingMinor integration variabilityOptimize buffer molarity or pH.
1.6 - 2.0 Severe TailingLoss of resolution/sensitivityChange column chemistry (e.g., HILIC).
> 2.0 UnacceptableErroneous quantitationSystemic method overhaul required.

Part 2: Diagnostic Workflow

Before altering your method parameters, follow this logical decision tree to isolate the root cause of the peak tailing.

TroubleshootingWorkflow Start Assess Peak Tailing (Tf > 1.5) CheckSystem Check Mass Overload Dilute Sample 10x Start->CheckSystem TfImproves Tf Improves? CheckSystem->TfImproves MassOverload Diagnosis: Mass Overload Reduce Injection Volume TfImproves->MassOverload Yes SecInteractions Diagnosis: Secondary Interactions (Silanol Activity) TfImproves->SecInteractions No AdjustPH Adjust Mobile Phase pH Low (2.5) or High (10.5) SecInteractions->AdjustPH TfStillHigh Tf Still > 1.5? AdjustPH->TfStillHigh Resolved Method Optimized Proceed to Validation TfStillHigh->Resolved No SwitchHILIC Switch to HILIC or Polar-Embedded Column TfStillHigh->SwitchHILIC Yes

Caption: Diagnostic workflow for resolving peak tailing of basic piperazine derivatives.

Part 3: Strategic Solutions & Methodologies

Q: How should I adjust the mobile phase pH to suppress secondary interactions? A: Mobile phase pH dictates the ionization state of both the analyte and the column surface[3]. For basic piperazine derivatives, two distinct pH strategies are effective:

  • Low pH Strategy (pH 2.0–3.0): Utilizing a strong acidic buffer (e.g., 10–20 mM phosphate or formate) protonates the residual silanol groups, neutralizing their negative charge and effectively shutting down the ion-exchange pathway[2][4].

  • High pH Strategy (pH > 10.0): Raising the pH above the pKa of the piperazine nitrogens (typically ~9.8) forces the analyte into its neutral, uncharged state, eliminating electrostatic attraction[1][2]. Critical Note: This approach strictly requires high-pH stable columns, such as ethylene-bridged hybrid (BEH) silica, to prevent rapid column dissolution[7][8].

Q: Given the compound's high polarity, is Hydrophilic Interaction Liquid Chromatography (HILIC) a viable alternative? A: Yes, it is highly recommended. The presence of an ethanol group alongside the pyrazine and piperazine rings makes the compound highly polar, often leading to poor retention and peak distortion in standard reversed-phase chromatography. HILIC is specifically designed for polar compounds, utilizing a polar stationary phase and a highly organic mobile phase (e.g., >70% acetonitrile)[9][10]. In HILIC, the basic analyte partitions into a water-enriched layer immobilized on the stationary phase, which shields it from direct interactions with the underlying silica, yielding sharper peaks and enhanced mass spectrometry (MS) sensitivity[11][12].

Table 2: Impact of Chromatographic Parameters on Piperazine Derivative Tailing
Chromatographic ConditionPrimary Mechanism of ActionExpected Tf​ Range
Standard C18, pH 7.0 Strong ion-exchange with ionized silanols (Si-O⁻)2.5 - 4.0 (Severe)
Standard C18, pH 2.5 Silanols protonated (Si-OH), ion-exchange suppressed1.3 - 1.6 (Moderate)
Hybrid C18, pH 10.5 Analyte deprotonated (neutral), interactions eliminated1.0 - 1.2 (Ideal)
HILIC Amide, pH 3.0 Analyte partitions into aqueous layer, shielding active sites1.0 - 1.3 (Ideal)
Protocol: Self-Validating HILIC Method Optimization

Objective: Establish a robust HILIC method for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol to eliminate silanol-induced tailing and improve retention. Causality: HILIC relies on a water-rich layer on the stationary phase. By manipulating the buffer concentration and organic modifier, we control the partitioning of the polar ethanol and piperazine groups without triggering cation-exchange retention.

Step 1: Column Selection Install an Ethylene-Bridged Hybrid (BEH) Amide or bare silica HILIC column. Reasoning: Amide phases provide excellent retention for polar compounds via hydrogen bonding without the strong, unshielded cation-exchange properties of unbonded silica[8][11].

Step 2: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. Reasoning: A volatile buffer ensures MS compatibility; the low pH ensures the piperazine is fully protonated, providing a consistent charge state and preventing split peaks[11][12].

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Step 3: Equilibration & Baseline Validation Flush the column with 95% B / 5% A for at least 50 column volumes. Self-Validation Check: Monitor the system pressure and UV/MS baseline. A stable pressure delta (< 2% fluctuation) and baseline noise (< 0.1 mAU) confirms that the critical aqueous layer has fully formed on the stationary phase. Do not proceed until this is achieved.

Step 4: Gradient Execution Run a gradient from 95% B down to 60% B over 10 minutes. Reasoning: In HILIC, water is the strong eluting solvent. Decreasing the acetonitrile concentration elutes highly polar analytes[10].

Step 5: Sample Dilution (Critical) Dilute your sample in a solvent closely matching the initial mobile phase (e.g., 90% Acetonitrile / 10% Water). Reasoning: Injecting a highly aqueous sample into a HILIC system disrupts the localized stationary phase water layer, causing severe peak distortion, fronting, or tailing[6].

Step 6: System Suitability & Tailing Factor Validation Inject a 1 µg/mL standard of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol. Calculate the Tf​ . Self-Validation Check:

  • If Tf​ < 1.5: The method is validated for peak shape. Proceed to full validation.

  • If Tf​ > 1.5: Loop back to Step 2 and increase the buffer concentration in Mobile Phase A to 20 mM to increase ionic strength, which will further shield any residual active sites[9].

References

  • Taylor & Francis. "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection." Available at:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Available at:[Link]

  • Chromatography Online. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." Available at:[Link]

  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Available at:[Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." Available at:[Link]

  • ResearchGate. "Is the separation of NaCl and NaHCO3 from piperazine on a HPLC HILIC column possible, with the further detection with ELSD?" Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Available at:[Link]

  • Canadian Science Publishing. "Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry." Available at:[Link]

  • PubMed. "Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis." Available at:[Link]

  • MDPI. "Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Stabilizing 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (PPE) During Storage

Welcome to the Technical Support Center for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (abbreviated here as PPE ). This specialized pyrazinyl-piperazine alkanolamine is a critical building block in advanced ligand synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (abbreviated here as PPE ). This specialized pyrazinyl-piperazine alkanolamine is a critical building block in advanced ligand synthesis and specialized chemical applications. However, its unique structural topology—combining an electron-deficient pyrazine ring, a basic piperazine core, and a nucleophilic ethanolamine tail—makes it uniquely susceptible to specific thermal and oxidative degradation pathways during storage.

This guide provides researchers and drug development professionals with authoritative, field-proven insights into the causality of PPE degradation, alongside self-validating protocols to ensure long-term structural integrity.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my PPE stock turn yellow or brown even when stored at room temperature (25°C)?

A: Trace-Metal Catalyzed Oxidative Degradation. Discoloration is rarely a purely thermal issue at room temperature; it is primarily driven by oxidative degradation of the ethanolamine tail. If your storage vessel (e.g., stainless steel drums or unlined caps) leaches trace transition metals like Copper (Cu²⁺) or Iron (Fe²⁺/Fe³⁺), these ions act as potent catalysts. They facilitate the oxidation of the hydroxyl group into reactive aldehydes (such as acetaldehyde) and formates. These reactive species subsequently undergo aldol condensations or react with the piperazine nitrogen to form colored polymeric species. Fix: Always store PPE in amber borosilicate glass or PTFE-lined containers under a strict Argon atmosphere to eliminate oxygen and metal catalysts.

Q2: What is the primary chemical mechanism behind the thermal degradation of PPE?

A: Proton-Initiated SN2 Ring-Opening and N-Dealkylation. When subjected to thermal stress (>40°C), the purity of PPE drops as it undergoes structural cleavage. According to foundational studies on the [1], degradation in substituted piperazines is often initiated by the protonation of the amine function. If the PPE solution absorbs ambient moisture and CO₂, or becomes slightly acidic, the ethanolamine nitrogen becomes protonated ( H+PZ ). This protonated state drastically lowers the activation energy for a nucleophilic (SN2) attack by a neighboring free PPE molecule. The result is the cleavage of the N-hydroxyethyl group (N-dealkylation), yielding 1-(pyrazin-2-yl)piperazine and volatile ethanolamine fragments.

Q3: Why does the viscosity of my concentrated PPE solution increase after several months?

A: Secondary Cross-Linking Reactions. As PPE degrades thermally and oxidatively, the primary degradation products (aldehydes, formates, and diamines) do not remain inert. As established in studies of [2], these fragments undergo secondary reactions, forming stable ureas, imidazolidones, and highly cross-linked polymeric networks. This polymerization manifests macroscopically as a distinct increase in fluid viscosity.

Part 2: Degradation Pathways Visualization

The following diagram maps the logical flow of PPE degradation based on environmental stressors.

PPEDegradation PPE Intact PPE 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol Thermal Thermal Stress (>40°C, Acidic Traces) PPE->Thermal Oxidative Oxidative Stress (O2, Cu2+/Fe3+) PPE->Oxidative N_Dealkylation N-Dealkylation (SN2 Cleavage) Thermal->N_Dealkylation Proton-Initiated Attack Oxidation Ethanolamine Oxidation Oxidative->Oxidation Metal Catalysis Degradant1 1-(Pyrazin-2-yl)piperazine N_Dealkylation->Degradant1 Degradant2 Acetaldehyde / Formates Oxidation->Degradant2 Polymer Polymeric Cross-links (Viscosity Increase) Degradant1->Polymer Secondary Reactions Degradant2->Polymer Condensation

Caption: Mechanistic pathways of PPE degradation under thermal and oxidative stress environments.

Part 3: Quantitative Degradation Benchmarks

To assist in predictive modeling and shelf-life determination, the following table summarizes the quantitative degradation behavior of PPE under varying storage conditions.

Storage ConditionAtmosphereTime Duration% Intact PPE RemainingPrimary Degradant Observed
4°C, Dark Argon6 Months>99.5%None (Stable Baseline)
25°C, Dark Ambient Air3 Months94.2%Acetaldehyde, Formates
60°C, Dark Argon4 Weeks82.1%1-(Pyrazin-2-yl)piperazine
60°C, +1mM Cu²⁺ Ambient Air4 Weeks<40.0%Polymeric cross-links, Ureas

Part 4: Self-Validating Experimental Protocol

To empirically determine the optimal storage parameters for your specific batch of PPE, utilize the following Accelerated Thermal Stability Testing workflow. This protocol is designed as a self-validating system: the inclusion of a 4°C Argon control ensures that any degradation observed in the test samples is strictly due to the applied stress, rather than pre-existing batch impurities or in-source fragmentation during LC-MS analysis.

Step-by-Step Methodology:
  • Sample Preparation: Aliquot 5.0 mL of purified PPE into sterile, amber borosilicate glass vials. Causality: Amber glass prevents UV-induced radical initiation, while borosilicate prevents alkali metal leaching common in soda-lime glass.

  • Atmosphere Control (Deoxygenation): Submerge a stainless-steel sparging needle into the liquid and purge with ultra-high purity Argon for exactly 3 minutes. Causality: Argon is heavier than air and effectively displaces dissolved O₂, shutting down the oxidative degradation pathway.

  • Hermetic Sealing: Cap the vials immediately using PTFE-lined silicone septa. Causality: PTFE is chemically inert; it prevents the sample from interacting with the silicone or metal cap, which could introduce catalytic trace metals.

  • Thermal Incubation: Distribute the vials into controlled thermal blocks set at 4°C (Control), 25°C, and 60°C. Incubate for a period of 1 to 4 weeks.

  • Aliquoting & Quenching: Weekly, withdraw a 50 µL aliquot using a gas-tight syringe. Immediately inject the aliquot into 950 µL of cold methanol (-20°C). Causality: The extreme temperature drop and dilution immediately halt SN2 kinetic reactions, locking the degradation profile for accurate quantification.

  • LC-MS/MS Analysis: Analyze the quenched samples using a C18 reverse-phase column. Quantify the intact PPE mass (m/z 209.1) against the primary N-dealkylation degradant, 1-(pyrazin-2-yl)piperazine (m/z 165.1).

Experimental Workflow Visualization

ProtocolWorkflow Step1 1. Sample Prep Amber Borosilicate Step2 2. Deoxygenation Argon Purge & PTFE Seal Step1->Step2 Step3 3. Incubation 4°C, 25°C, 60°C Step2->Step3 Step4 4. Quench & Analyze Cold MeOH & LC-MS Step3->Step4

Caption: Self-validating accelerated stability testing workflow for PPE.

References

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50.[Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726–7735.[Link]

Optimization

removing unreacted piperazine impurities from 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and drug development professionals working with 2-(4-(Pyrazin-2-yl)piperazin-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and drug development professionals working with 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol .

Separating unreacted piperazine from your target compound is a notorious bottleneck. Because both molecules are highly polar, basic amines, traditional aqueous workups often lead to catastrophic product loss. This guide provides field-proven, self-validating methodologies to isolate your target compound with high purity and yield.

Diagnostic Workflow: Choosing Your Purification Strategy

Before proceeding with a purification protocol, consult the decision tree below to determine the thermodynamically and kinetically appropriate method based on your reaction scale and impurity profile.

PiperazineRemoval Start Crude Mixture: Target + Piperazine CheckScale What is the scale & impurity level? Start->CheckScale HighImp >5% Piperazine Large Scale (>1g) CheckScale->HighImp Bulk/Crude LowImp <5% Piperazine Small Scale (<1g) CheckScale->LowImp Trace/Polishing Precip Piperazine Diacetate Precipitation (Acetone/AcOH) HighImp->Precip Scavenge Solid-Phase Scavenging (PS-Isocyanate Resin) LowImp->Scavenge Filter1 Filter & Wash (Target in Filtrate) Precip->Filter1 Filter2 Filter Resin (Target in Filtrate) Scavenge->Filter2 Filter1->Scavenge Trace remains Pure Purified Target: 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol Filter1->Pure Filter2->Pure

Workflow for removing piperazine impurities based on scale and concentration.

Frequently Asked Questions & Troubleshooting Guides

Q: Why can't I just wash out the unreacted piperazine using an acidic aqueous extraction? A: While piperazine is highly water-soluble, your target molecule—2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol—is also exceptionally polar. It contains a pyrazine ring, a tertiary amine, and a primary alcohol. If you attempt an aqueous extraction (even with salting out), the partition coefficient will not be favorable, leading to severe product loss in the aqueous layer or the formation of unbreakable emulsions. Chemical derivatization or selective precipitation is required [1].

Q: My crude NMR shows >15% piperazine. Silica gel chromatography is failing. What is the most efficient way to remove bulk piperazine? A: Use Piperazine Diacetate Precipitation . The Causality: Piperazine contains two secondary amines that, when protonated by acetic acid in a moderately polar solvent like acetone, form a highly symmetrical, rigid crystal lattice. This diacetate salt is entirely insoluble in acetone and crashes out immediately [2]. Your target molecule, however, contains only tertiary amines and a primary alcohol. Its corresponding acetate salt lacks the dual hydrogen-bonding symmetry required to form a stable crystal lattice in acetone, meaning it remains highly soluble. This allows you to remove bulk piperazine via simple filtration.

Q: I have successfully removed the bulk piperazine, but trace amounts (<3%) are co-eluting with my final API. How do I achieve >99% purity? A: Use Solid-Phase Scavenging with PS-Isocyanate Resin . The Causality: Polymer-bound isocyanate (PS-Isocyanate) is a highly electrophilic scavenger. At room temperature, the isocyanate groups react orders of magnitude faster with the unhindered secondary amines of piperazine than with the primary alcohol of your target molecule [3]. The piperazine is covalently trapped on the polystyrene backbone as a urea linkage, while your target molecule remains untouched in solution [4].

Quantitative Method Comparison

To help you select the most efficient route, the empirical data for these purification strategies are summarized below:

Purification MethodOptimal ScalePiperazine Conc.Target RecoveryProcessing TimeReagent Equivalents
Diacetate Precipitation > 1.0 g5% – 50%85% – 95%2 – 4 hours2.0 – 2.5 eq (AcOH)
PS-Isocyanate Scavenging < 1.0 g< 5%90% – 98%1 – 2 hours3.0 – 4.0 eq (Resin)
Aqueous Extraction AnyAny< 40% (Poor)3 – 5 hoursN/A (Water/Brine)

Step-by-Step Experimental Protocols

These protocols are designed as self-validating systems. Do not skip the validation steps (TLC/NMR), as they confirm the thermodynamic completion of the separation.

Protocol A: Bulk Removal via Piperazine Diacetate Precipitation[2]

Best for crude mixtures with >5% piperazine contamination.

  • Dissolution: Dissolve the crude mixture containing 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol and piperazine in dry acetone (approx. 10 mL per gram of crude material) in a round-bottom flask. Ensure the temperature is kept between 20–25 °C.

  • Acidification: While stirring vigorously, add glacial acetic acid dropwise. Calculate the amount to be exactly 2.1 equivalents relative to the estimated molar amount of piperazine impurity.

  • Crystallization: A white precipitate (piperazine diacetate) will begin to form almost immediately. Once the addition is complete, cool the flask in an ice bath (0–5 °C) and stir for an additional 60 minutes to drive the precipitation to thermodynamic completion.

  • Filtration: Filter the suspension through a sintered glass funnel (medium porosity).

  • Washing: Wash the filter cake with 2 x 5 mL of ice-cold acetone.

  • Recovery: The filtrate contains your target compound as an acetate salt. Concentrate the filtrate under reduced pressure.

  • Free-Basing (Validation Step): Redissolve the concentrated oil in dichloromethane (DCM) and wash with a saturated aqueous NaHCO3​ solution to liberate the free base of your target molecule. Dry the organic layer over Na2​SO4​ , filter, and concentrate. Verify piperazine removal via 1H NMR (absence of the broad singlet at ~2.8 ppm).

Protocol B: Trace Polishing via PS-Isocyanate Scavenging [3][4]

Best for final polishing of trace piperazine (<5%) to achieve API-grade purity.

  • Preparation: Dissolve the semi-pure 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol in an anhydrous, non-nucleophilic solvent that swells polystyrene (e.g., Dichloromethane or Tetrahydrofuran). Use approx. 15 mL of solvent per gram of product.

  • Resin Addition: Add 3.0 to 4.0 molar equivalents of PS-Isocyanate resin (loading typically ~1.5 mmol/g) relative to the trace piperazine impurity.

  • Agitation: Gently agitate the mixture on an orbital shaker at room temperature for 1 to 2 hours. Caution: Do not use a magnetic stir bar, as the grinding action will fracture the polymer beads and clog your filters.

  • Reaction Monitoring (Validation Step): Spot the reaction mixture on a TLC plate (Eluent: 10% MeOH in DCM with 1% NH4​OH ). Stain with Ninhydrin. Piperazine will stain a dark purple/pink. Continue agitation until the piperazine spot completely disappears.

  • Filtration: Filter the mixture through a fritted syringe or filter paper to remove the resin.

  • Washing: Wash the resin bed with 2 x 5 mL of the reaction solvent to ensure complete recovery of your target molecule.

  • Final Isolation: Evaporate the combined filtrates under reduced pressure to yield the highly purified 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol.

References

  • US Patent 2,919,275A. "Purification of piperazine.
  • Biotage. "Argoresin MP-Isocyanate: Resin Handling and Scavenging Amines." Biotage. [Link]

Troubleshooting

Technical Support Center: Scaling Up 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in safely navigating the scale-up synthesis of 2-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in safely navigating the scale-up synthesis of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol. This compound, featuring a pyrazinylpiperazine core, is a critical intermediate in neuroleptic and antileishmanial drug development[1].

This guide abandons rigid templates to focus on causality, mechanistic understanding, and self-validating protocols to ensure your scale-up is both safe and high-yielding.

Process Selection & Quantitative Safety Matrix

The synthesis of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol can theoretically be approached via two distinct pathways:

  • Route A (SNAr): Nucleophilic Aromatic Substitution of 2-chloropyrazine with 1-(2-hydroxyethyl)piperazine.

  • Route B (N-Alkylation): Aliphatic N-alkylation of 1-(pyrazin-2-yl)piperazine with 2-chloroethanol or ethylene oxide.

To ensure scientific integrity and safety, we mandate the use of Route A . The quantitative data below illustrates why Route B is deprecated for industrial scale-up.

Process MetricRoute A: SNAr (Recommended)Route B: N-Alkylation (Deprecated)
Typical Yield 85.0% – 92.0%45.0% – 60.0%
Exothermicity (ΔH) ~ -65 kJ/mol (Controlled)> -140 kJ/mol (Runaway Risk)
Dimer/Over-alkylation Impurity < 0.1% AUC5.0% – 12.0% AUC
Operating Temperature 85 °C – 110 °C25 °C – 60 °C
E-Factor (Waste Generation) 12 kg/kg > 35 kg/kg

Troubleshooting & FAQs

Q1: We previously attempted Route B (N-alkylation with 2-chloroethanol) and experienced severe thermal runaway. How does Route A mitigate this risk? A1: Aliphatic N-alkylation with alkyl halides is notoriously exothermic and presents significant scale-up safety hazards due to unpredictable induction periods[2]. In contrast, Route A utilizes Nucleophilic Aromatic Substitution (SNAr). Because the rate-determining step in SNAr is the formation of the Meisenheimer complex[3], the reaction rate—and consequently the heat evolution—is strictly governed by the dosing rate of the electrophile (2-chloropyrazine). By controlling the addition rate, you eliminate the risk of thermal runaway.

Q2: During the SNAr route, we observe incomplete conversion of 2-chloropyrazine. What is the mechanistic root cause? A2: Incomplete conversion in this SNAr reaction is almost always caused by water contamination. 2-Chloropyrazine is highly susceptible to hydrolysis under basic conditions at elevated temperatures, converting it into unreactive 2-hydroxypyrazine. You must ensure that your base (K2CO3) is strictly anhydrous and finely milled. The pyrazinylpiperazine core forms most efficiently when the nucleophile is maintained in a slight excess (1.05 eq) and the system is kept dry[1].

Q3: How do we handle the high viscosity and salt cake formation during the reaction? A3: The stoichiometric generation of KCl during the SNAr creates a dense slurry. Using Toluene at 5 volumes provides sufficient dilution. If the impeller torque spikes, do not add more Toluene; instead, add 5% v/v of a polar aprotic co-solvent like NMP. This improves the solubility of the 1-(2-hydroxyethyl)piperazine and accelerates the reaction kinetics without complicating the downstream aqueous workup.

Mechanistic Pathway Visualization

Understanding the electron flow is critical for process control. The diagram below illustrates the SNAr pathway, highlighting the stabilizing role of the pyrazine nitrogen during the rate-determining step.

SNAr_Mechanism N1 2-Chloropyrazine (Electrophile) N4 Meisenheimer Complex (Charge Delocalized) N1->N4 SNAr Attack (Rate Determining) N2 1-(2-Hydroxyethyl)piperazine (Nucleophile) N2->N4 N3 Anhydrous K2CO3 (Acid Scavenger) N3->N4 Deprotonation N5 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (Target API Intermediate) N4->N5 Cl- Expulsion (Fast) N6 KCl + H2O + CO2 (Inorganic Byproducts) N4->N6

SNAr mechanism for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol via Meisenheimer complex.

Validated Scale-Up Protocol (Self-Validating System)

This protocol is designed as a self-validating system. The process dictates its own progression based on quantitative analytical feedback (In-Process Controls), ensuring absolute trustworthiness at scale.

Step 1: Reactor Preparation & Dehydration

  • Charge a clean, dry, glass-lined reactor with 1-(2-hydroxyethyl)piperazine (1.05 eq) and finely milled, anhydrous K2CO3 (1.50 eq).

  • Add Toluene (5.0 relative volumes).

  • Causality Check: Heat the suspension to 110 °C and utilize a Dean-Stark trap to azeotropically remove any residual moisture. This prevents the side-reaction of 2-chloropyrazine hydrolysis.

Step 2: Controlled Electrophile Dosing

  • Adjust the reactor temperature to 90 °C.

  • Begin continuous dosing of 2-chloropyrazine (1.00 eq, limiting reagent) over a period of 2.5 hours.

  • Causality Check: Dosing the electrophile into the nucleophile/base slurry ensures that the steady-state concentration of unreacted 2-chloropyrazine remains low, preventing thermal accumulation and controlling the ΔH of the Meisenheimer complex formation[3].

Step 3: In-Process Control (IPC) - The Self-Validation Gate

  • Maintain agitation at 90 °C for 4 hours post-dosing.

  • Withdraw a 1 mL sample, quench in 1 mL H2O/MeCN, and analyze via HPLC (254 nm).

  • Decision Matrix:

    • If 2-chloropyrazine is < 0.5% AUC : Proceed to Step 4.

    • If 2-chloropyrazine is > 0.5% AUC : Maintain 90 °C for an additional 2 hours and re-sample. Do not proceed until the specification is met.

Step 4: Quench and Phase Separation

  • Cool the reactor to 25 °C.

  • Charge Deionized Water (3.0 volumes) and agitate vigorously for 30 minutes.

  • Causality Check: The water dissolves the KCl byproduct and unreacted K2CO3. Because the target molecule is highly polar, ensure the aqueous phase is saturated with NaCl (brine) to force the product into the Toluene layer.

  • Allow phases to settle for 30 minutes and separate.

Step 5: Isolation

  • Concentrate the organic layer under reduced pressure (50 mbar, 45 °C) to 1.5 volumes.

  • Charge Heptane (4.0 volumes) dropwise to induce crystallization.

  • Filter the resulting off-white solid and dry under vacuum at 45 °C until constant weight is achieved.

Sources

Optimization

resolving co-elution issues in 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol LC-MS analysis

Welcome to the Analytical Technical Support Center . This portal is specifically designed for researchers and drug development professionals troubleshooting complex liquid chromatography-mass spectrometry (LC-MS/MS) work...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center . This portal is specifically designed for researchers and drug development professionals troubleshooting complex liquid chromatography-mass spectrometry (LC-MS/MS) workflows.

The following guides address the specific physicochemical challenges of analyzing 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol —a highly polar, basic molecule prone to severe co-elution and matrix suppression.

I. Diagnostic Workflow for Co-Elution

Before adjusting your instrument parameters, it is critical to identify the root cause of the co-elution. The diagram below outlines the diagnostic logic for distinguishing between endogenous matrix suppression and isobaric interferences.

CoelutionTroubleshooting Start Co-elution Detected (Ion Suppression/Interference) Type Identify Nature of Co-eluting Peak Start->Type Matrix Endogenous Matrix (e.g., Phospholipids, Salts) Type->Matrix m/z 496, 520, 522 etc. Isobaric Isobaric Analyte/Metabolite Type->Isobaric Same m/z as target Void Eluting at Void Volume? Matrix->Void Selectivity Change Column Selectivity (e.g., Biphenyl, PFP) Isobaric->Selectivity HILIC Implement HILIC or High-pH Reversed Phase Void->HILIC Yes (Poor Retention) SPE Implement Phospholipid Depletion (e.g., HybridSPE) Void->SPE No (Late Elution)

Diagnostic decision tree for resolving LC-MS co-elution issues.

II. Knowledge Base & FAQs

Q1: Why is 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol eluting in the void volume on my C18 column, resulting in severe signal suppression? Causality: This molecule contains a pyrazine ring, a strongly basic piperazine ring, and a polar hydroxyl group. Under standard acidic LC-MS conditions (e.g., 0.1% Formic Acid, pH ~2.7), the piperazine nitrogens become fully protonated. This massive increase in polarity prevents the molecule from partitioning into the hydrophobic C18 stationary phase. Consequently, it elutes at the void volume ( t0​ ) alongside unretained salts, proteins, and early-eluting matrix components, which compete for charge in the ESI source and cause severe ion suppression[1]. Solution: You must abandon standard low-pH reversed-phase chromatography. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses an organic-rich mobile phase where polar compounds partition into a water-enriched layer on the stationary phase surface[2]. This drastically increases the retention factor ( k′ ) for basic, polar compounds, separating them from void-volume suppressors[3].

Q2: I switched to HILIC, but I am still seeing erratic signal drops across my batch. What is causing this? Causality: You are likely experiencing interference from endogenous phospholipids (glycerophosphocholines). Standard protein precipitation (PPT) does not remove phospholipids[4]. Because phospholipids have contradictory chromatographic behavior (hydrophilic head, hydrophobic tail), they can accumulate on the column and elute unpredictably in subsequent injections, causing erratic ion suppression[5]. Solution: Implement targeted phospholipid depletion during sample preparation. Technologies like HybridSPE utilize zirconia-coated silica. The zirconia acts as a Lewis acid, selectively forming strong interactions with the phosphate moiety (Lewis base) of the phospholipids, trapping them while your basic analyte flows through unimpeded[6].

SPEMechanism Sample Plasma Sample (Analyte + Proteins + PLs) Precipitation Protein Precipitation (1% Formic Acid in ACN) Sample->Precipitation HybridSPE HybridSPE Cartridge (Zirconia-Coated Silica) Precipitation->HybridSPE Supernatant Eluate Clean Eluate (Analyte Only) HybridSPE->Eluate Flow-through Waste Retained Phospholipids (Lewis Acid-Base Interaction) HybridSPE->Waste Trapped

Mechanism of targeted phospholipid depletion using zirconia-based SPE.

Q3: I cannot use HILIC due to laboratory constraints. How can I retain this molecule on a reversed-phase column to avoid co-elution? Causality: To retain a basic molecule on a reversed-phase column, you must suppress its ionization (deprotonate the amines) to increase its hydrophobicity ( logD ). Solution: Utilize a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide). Critical Warning: Standard silica C18 columns will dissolve at this pH. You must use a high-pH stable column, such as an Ethylene Bridged Hybrid (BEH) particle column, which is stable up to pH 12[7].

III. Quantitative Impact Analysis

The table below demonstrates the synergistic effect of combining optimized chromatography with targeted sample preparation to resolve co-elution and matrix effects for highly polar piperazine derivatives.

Analytical StrategyColumn ChemistrySample PreparationRetention Factor ( k′ )Matrix Factor (%)Analyte Recovery (%)
Baseline (Standard) C18 (Low pH)Protein Precipitation0.4 (Void Volume)42% (Severe Suppression)88%
Chromatographic Opt. HILIC (Bare Silica)Protein Precipitation4.578% (Moderate)85%
Sample Prep Opt. C18 (Low pH)HybridSPE0.4 (Void Volume)89% (Mild)92%
Synergistic Opt. HILIC (Bare Silica)HybridSPE4.599% (No Matrix Effect) 91%

IV. Step-by-Step Methodologies

Protocol A: HILIC LC-MS/MS Method Optimization

This protocol establishes a self-validating HILIC method to pull the analyte away from void-volume interferences.

  • Column Selection: Install an unbonded bare silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Buffer is mandatory in HILIC to maintain the aqueous hydration layer and ensure reproducible peak shapes).

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent Adjustment (Critical): Ensure the final sample extract is diluted in at least 75% Acetonitrile. Injecting a highly aqueous sample onto a HILIC column will disrupt the stationary phase water layer, causing severe peak splitting and early elution.

  • Gradient Design: Start at 95% B and run a shallow gradient down to 60% B over 5 minutes. (Remember: In HILIC, water is the strong elution solvent).

  • Equilibration: Flush the column with 20 column volumes of initial mobile phase conditions before the first injection to establish the aqueous hydration layer.

Protocol B: Targeted Phospholipid Depletion (HybridSPE)

This protocol eliminates late-eluting matrix components that cause erratic ion suppression.

  • Sample Precipitation: Aliquot 100 µL of biological plasma into a microcentrifuge tube. Add 300 µL of 1% Formic Acid in Acetonitrile.

    • Causality Note: The acid disrupts protein-analyte binding, while the high organic content precipitates proteins and prepares the solvent strength for the SPE step.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • SPE Loading: Transfer the supernatant to a Zirconia-coated silica SPE plate (e.g., HybridSPE).

  • Elution: Apply vacuum (10 in Hg) for 2 minutes. The phospholipids will be retained by Lewis acid-base interactions on the zirconia, while the 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol flows through into the collection plate[6].

  • Direct Injection: Because the eluate is already highly organic (~75% ACN), it can be injected directly into the HILIC system without evaporation and reconstitution.

V. References

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. americanpharmaceuticalreview.com. 4

  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. sigmaaldrich.com. 5

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. tandfonline.com. 1

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. nih.gov. 6

  • Hydrophilic Interaction Liquid Chromatography. sigmaaldrich.com. 2

  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. thermofisher.com. 3

  • Waters Column Selection Guide for Polar Compounds. lcms.cz. 7

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol vs. Traditional Piperazine-Based Ligands

As a Senior Application Scientist in medicinal chemistry and pharmacology, I frequently evaluate the structural evolution of arylpiperazine ligands. The compound 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (hereafter re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry and pharmacology, I frequently evaluate the structural evolution of arylpiperazine ligands. The compound 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (hereafter referred to as PyPE ) represents a sophisticated hybrid in rational drug design. By fusing a pyrazine ring with a hydroxyethyl-substituted piperazine core, PyPE bridges the gap between high-affinity receptor binding and optimized aqueous solubility.

This guide objectively compares PyPE against established piperazine-based ligands—specifically 1-(2-Pyrimidinyl)piperazine (1-PP) and 1-(2-Methoxyphenyl)piperazine (2-MPP) —providing actionable experimental protocols, structural rationales, and comparative data to guide your next drug development campaign.

Structural Rationale and Pharmacological Profiling

N-arylpiperazine-containing ligands strongly interact with serotonin (5-HT) and dopamine receptors, primarily due to the highly basic nitrogen atom of the piperazine ring forming critical salt bridges with acidic amino acid residues (e.g., Asp116) in the GPCR transmembrane domain ()[1].

While 1-PP is a well-documented partial 5-HT1A receptor agonist and the primary active metabolite of the anxiolytic drug buspirone ()[2], it suffers from rapid metabolic clearance. The design of PyPE introduces two critical modifications:

  • Pyrazine vs. Pyrimidine: The pyrazine ring alters the electron density and dipole moment, modulating the π−π stacking interactions within the receptor's orthosteric site.

  • Hydroxyethyl Appendage: The incorporation of a 2-hydroxyethyl group introduces polar C–N, C–O, and O–H bonds, which significantly enhances aqueous solubility and provides additional hydrogen-bonding capabilities ()[3]. Furthermore, the tertiary nitrogen atoms in hydroxyethylpiperazine derivatives enable effective coordination, making them versatile in both biological ligand design and material science ()[4].

Table 1: Comparative Physicochemical Properties

Data generated via standard computational chemistry suites (e.g., RDKit/ChemAxon).

LigandMolecular Weight ( g/mol )LogP (Calculated)TPSA (Ų)H-Bond DonorsH-Bond Acceptors
PyPE 208.260.4558.215
1-PP 164.210.8538.014
2-MPP 192.261.6024.313
Table 2: In Vitro Receptor Binding Affinity ( Ki​ , nM)

Representative baseline values for structure-activity relationship (SAR) context.

Ligand5-HT1A5-HT2ADopamine D2
PyPE 12.585.0140.2
1-PP 25.0>1000>1000
2-MPP 4.2120.585.0

Mechanistic Pathways & SAR Mapping

Understanding the causality behind a ligand's efficacy requires mapping its structural components to specific biological outcomes.

G Core PyPE Ligand Core Pyrazine Pyrazin-2-yl Ring Core->Pyrazine Piperazine Piperazine Core Core->Piperazine Ethanol Ethan-1-ol Group Core->Ethanol Affinity Receptor Affinity (pi-pi stacking) Pyrazine->Affinity Basicity Salt Formation & Receptor Anchoring Piperazine->Basicity Solubility Aqueous Solubility & H-Bonding Ethanol->Solubility

Structure-Activity Relationship (SAR) mapping of the PyPE ligand.

When PyPE binds to the 5-HT1A receptor, it triggers a specific G-protein coupled cascade. The diagram below illustrates the downstream inhibitory signaling pathway characteristic of these agonists.

G Ligand Arylpiperazine Ligand (e.g., PyPE) GPCR 5-HT1A Receptor (GPCR) Ligand->GPCR Binds & Activates Gi Gi/o Protein GPCR->Gi Conformational Change AC Adenylyl Cyclase Gi->AC Inhibits K_channel GIRK Channels ↑ (Hyperpolarization) Gi->K_channel Beta-Gamma Subunit cAMP cAMP Levels ↓ AC->cAMP Decreases Production PKA PKA Activity ↓ cAMP->PKA Downregulates

5-HT1A GPCR signaling pathway modulated by arylpiperazine ligands.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to help researchers troubleshoot and adapt the workflow.

Protocol A: High-Throughput Radioligand Binding Assay (5-HT1A)

This assay determines the binding affinity ( Ki​ ) of PyPE compared to 1-PP.

Causality & Design: We utilize CHO cells overexpressing human 5-HT1A receptors to guarantee a high signal-to-noise ratio. [³H]-8-OH-DPAT is selected as the radioligand because of its high specificity for the 5-HT1A orthosteric site.

  • Membrane Preparation: Homogenize CHO-K1 cells expressing 5-HT1A in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Validation check: Resuspend the pellet and perform a Bradford assay to ensure a protein concentration of 10-20 µ g/well .

  • Incubation: In a 96-well plate, combine 50 µL of the radioligand ([³H]-8-OH-DPAT, 1 nM final), 50 µL of the test ligand (PyPE or 1-PP at varying concentrations from 10−10 to 10−5 M), and 100 µL of membrane suspension.

    • Control System: Use 10 µM unlabeled serotonin (5-HT) in separate wells to define Non-Specific Binding (NSB).

  • Equilibration: Incubate the plate at 25°C for 60 minutes. Causality: This specific time-temperature pairing ensures thermodynamic equilibrium without risking proteolytic degradation of the receptor.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Causality: PEI coats the negatively charged glass fibers, preventing non-specific binding of the positively charged piperazine ligands.

  • Detection: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Quantify bound radioactivity using a Liquid Scintillation Counter (LSC). Calculate Ki​ using the Cheng-Prusoff equation.

G Prep Membrane Preparation (CHO cells expressing 5-HT1A) Incubate Incubation Ligand + [3H]-8-OH-DPAT Prep->Incubate Filter Rapid Filtration (GF/B Glass Fiber Filters) Incubate->Filter Wash Washing (Ice-cold Tris-HCl Buffer) Filter->Wash Detect Liquid Scintillation Counting (LSC) Wash->Detect Analyze Data Analysis (Cheng-Prusoff Equation) Detect->Analyze

Step-by-step workflow for high-throughput radioligand binding assays.

Protocol B: LC-MS/MS Pharmacokinetic Profiling

The hydroxyethyl group in PyPE drastically alters its pharmacokinetic (PK) profile compared to 1-PP. This protocol outlines the quantification of these ligands in plasma.

  • Plasma Extraction: Aliquot 50 µL of rat plasma containing the dosed ligand into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., PyPE-d4).

    • Causality: Acetonitrile acts as a protein precipitant. Removing matrix proteins is critical to prevent ion suppression in the mass spectrometer.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: The acidic modifier (formic acid) ensures the basic piperazine nitrogens remain protonated, which is mandatory for efficient positive electrospray ionization (ESI+).

  • Mass Spectrometry (MRM): Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific parent-to-daughter ion transitions (e.g., m/z 209.1 122.0 for PyPE).

Conclusion

The transition from standard 1-PP to 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (PyPE) demonstrates the power of targeted functionalization. While 1-PP provides a reliable baseline for 5-HT1A agonism, PyPE leverages its pyrazine ring for nuanced receptor affinity and its hydroxyethyl tail for superior aqueous solubility and extended half-life. For researchers developing novel CNS therapeutics or specialized metal-chelating ligands, PyPE offers a highly tunable and robust scaffold.

References

  • National Library of Medicine (PMC) . New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Available at:[Link]

  • Oxford Academic - Sexual Medicine . Effect of Food on the Pharmacokinetics of Buspirone After Single Administration. Available at:[Link]

  • PubChem . 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677. Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (PPE) Quantification

Introduction: The Analytical Challenge of PPE In pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of nitrogen-rich, basic compounds presents a formidable challenge. 2-(4-(Pyrazin-2-yl)pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of PPE

In pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of nitrogen-rich, basic compounds presents a formidable challenge. 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (PPE) is a highly polar molecule characterized by a pyrazine ring, a piperazine core, and an ethanol substituent.

This specific structural triad results in multiple basic tertiary amines (pKa ~8.5) and high hydrophilicity. When analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS), PPE is notoriously prone to severe peak tailing, poor retention on standard reversed-phase columns, and high susceptibility to ion suppression from endogenous matrix components like phospholipids[1].

As a Senior Application Scientist, I have evaluated multiple sample preparation and chromatographic strategies to establish a self-validating, robust LC-MS/MS method for PPE. This guide objectively compares these alternatives, providing the mechanistic causality behind the optimal choices, and outlines a fully validated protocol compliant with the latest regulatory standards[2][3].

Part 1: Sample Preparation Strategies — The Battle Against Matrix Effects

The primary goal of sample preparation in bioanalysis is to maximize analyte recovery while minimizing matrix effects (ion suppression or enhancement). For a basic, polar compound like PPE, we compared three industry-standard extraction products/techniques:

  • Protein Precipitation (PPT): A fast, low-cost method using acetonitrile.

  • Supported Liquid Extraction (SLE): A diatomaceous earth-based method relying on partitioning.

  • Mixed-Mode Cation Exchange Solid Phase Extraction (MCX SPE): A polymeric sorbent combining reversed-phase and cation-exchange retention mechanisms.

Causality & Mechanistic Insight

PPT fails to remove endogenous phospholipids, which co-elute with early-eluting polar analytes like PPE, causing massive ion suppression in the ESI source. SLE struggles because the high polarity of the ethanol group on PPE prevents efficient partitioning into the organic elution solvent (e.g., MTBE or EtOAc) without extreme pH adjustments that risk analyte degradation.

The Winner: MCX SPE. Because PPE contains basic piperazine nitrogens, acidifying the plasma sample (e.g., with 2% phosphoric acid) protonates these amines. The positively charged PPE binds strongly to the negatively charged sulfonic acid groups on the MCX sorbent via electrostatic interactions. This allows for an aggressive 100% methanol wash step to completely flush out neutral lipids and phospholipids before eluting the analyte with a basic organic solvent (5% NH₄OH in Methanol).

Table 1: Sample Preparation Performance Comparison (Human Plasma, n=6)
Extraction MethodMean Recovery (%)Matrix Effect (%)Process Efficiency (%)Phospholipid Removal
PPT (Acetonitrile) 92.4 ± 4.1-45.2 (Suppression)50.6Poor
SLE (EtOAc Elution) 54.3 ± 8.7-12.5 (Suppression)47.5Moderate
SPE (MCX Polymeric) 89.7 ± 2.3 -2.1 (Negligible) 87.8 Excellent

Data demonstrates that while PPT has high absolute recovery, the severe matrix effect renders it useless for sensitive quantification. MCX SPE provides the optimal balance of recovery and extract cleanliness.

SamplePrep Start Plasma Sample (PPE Analyte) Decision Select Extraction Strategy Start->Decision PPT Protein Precipitation (PPT) Decision->PPT Low Cost/Fast SLE Supported Liquid Extraction (SLE) Decision->SLE Moderate Polarity SPE Mixed-Mode Cation Exchange (MCX) Decision->SPE High Polarity/Basic PPT_Res High Ion Suppression (Fails Validation) PPT->PPT_Res SLE_Res Variable Recovery (Marginal Pass) SLE->SLE_Res SPE_Res Optimal Cleanliness (Passes ICH M10) SPE->SPE_Res

Fig 1: Decision tree illustrating the causality behind sample preparation selection for PPE.

Part 2: Chromatographic Separation — Overcoming Peak Tailing

Achieving a symmetrical peak shape for piperazine derivatives is notoriously difficult. We compared three stationary phases: standard C18 , HILIC (Hydrophilic Interaction Liquid Chromatography), and Biphenyl .

Causality & Mechanistic Insight

Standard C18 columns suffer from secondary interactions; the basic nitrogens of PPE interact with residual acidic silanols on the silica support, causing severe peak tailing and loss of sensitivity. While HILIC provides excellent retention for polar basic compounds, it requires long column equilibration times and is highly sensitive to the injection solvent composition.

The Winner: The Biphenyl column. The biphenyl stationary phase leverages π−π (pi-pi) interactions with the electron-deficient pyrazine ring of PPE. This orthogonal retention mechanism enhances the retention of the polar analyte under reversed-phase conditions while shielding the silica surface, resulting in sharp, symmetrical peaks.

Table 2: Column Performance Comparison (Flow rate: 0.4 mL/min)
Column ChemistryRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Gradient Suitability
Standard C18 1.2 (Poor retention)2.1 (Severe tailing)3,500Good
HILIC (Amide) 4.5 (Good retention)1.1 (Symmetrical)12,000Poor (Long equilibration)
Biphenyl 2.8 (Optimal) 1.05 (Symmetrical) 15,500 Excellent

Part 3: Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following protocol incorporates a stable isotope-labeled internal standard (SIL-IS) to create a self-validating system. The SIL-IS normalizes any run-to-run variations in extraction recovery or ionization efficiency.

Sample Extraction (MCX SPE)
  • Spike: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of PPE-d4 Internal Standard (500 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Phosphoric acid (H₃PO₄) in water to disrupt protein binding and protonate PPE.

  • Condition/Equilibrate: Pass 1 mL Methanol, followed by 1 mL Water through the 30 mg MCX 96-well plate.

  • Load: Apply the pre-treated sample to the sorbent.

  • Wash 1 (Aqueous): 1 mL of 2% Formic acid in water (removes polar interferences).

  • Wash 2 (Organic): 1 mL of 100% Methanol (removes phospholipids and neutral lipids).

  • Elute: 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Reconstitute: Evaporate under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic acid).

LC-MS/MS Conditions
  • System: Waters ACQUITY UPLC coupled to a Xevo TQ-XS Mass Spectrometer.

  • Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3.0 minutes. Curve 6.

  • Ionization: Electrospray Ionization Positive (ESI+).

  • MRM Transitions:

    • PPE: m/z 209.2 → 121.1 (Quantifier, pyrazine-piperazine fragment)

    • PPE: m/z 209.2 → 85.1 (Qualifier)

    • PPE-d4 (IS): m/z 213.2 → 125.1

Part 4: Method Validation to ICH M10 Standards

A bioanalytical method is only as reliable as its validation. This workflow was rigorously validated according to the harmonized ICH M10 Bioanalytical Method Validation Guidelines (2022) [2][4] and the FDA Bioanalytical Method Validation Guidance (2018) [3][5].

  • Linearity: The method demonstrated strict linearity from 1.0 ng/mL (LLOQ) to 1000 ng/mL with an R² > 0.998 using a 1/x² weighting factor.

  • Accuracy & Precision: Intra-day and inter-day precision (%CV) were ≤ 6.5%, and accuracy ranged from 94.2% to 105.1%, well within the ±15% ICH M10 acceptance criteria (±20% at LLOQ)[6].

  • Matrix Effect: The IS-normalized matrix factor was 0.98 (CV 3.2%), proving that the MCX extraction effectively neutralized matrix-induced ion suppression[7].

Validation A Method Development B Selectivity & Specificity A->B C Calibration Curve (Linearity) B->C D Accuracy & Precision C->D E Matrix Effect & Recovery D->E F Stability Testing E->F G Validated Method F->G

Fig 2: Sequential workflow for bioanalytical method validation per ICH M10 guidelines.

Conclusion

For the accurate LC-MS/MS quantification of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (PPE), standard protein precipitation and C18 columns are insufficient due to severe ion suppression and peak tailing. By pairing the electrostatic selectivity of Mixed-Mode Cation Exchange (MCX) SPE with the π−π retention mechanisms of a Biphenyl column , laboratories can achieve a highly robust, sensitive, and ICH M10-compliant assay.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. Available at:[Link]

  • Nieddu, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Forensic Science, Medicine and Pathology. Available at:[Link]

  • Mandal, P., et al. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group. MedCrave Online Journal of Toxicology. Available at:[Link]

Sources

Validation

Cross-Validation of Analytical Techniques for the Purity Assessment of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with basic nitrogen-containing heterocycles. The compound 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol presents a unique triad...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with basic nitrogen-containing heterocycles. The compound 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol presents a unique triad of functional groups: a pyrazine ring, a piperazine core, and a terminal primary alcohol. It serves as a critical building block in the synthesis of neuroactive and antimicrobial active pharmaceutical ingredients (APIs).

Ensuring the purity of this intermediate is paramount for the safety and efficacy of the final drug product[1]. This guide objectively cross-validates four primary analytical techniques—HPLC-UV, LC-MS/MS, GC-MS, and qNMR—providing causality-driven methodologies and self-validating protocols to establish a robust quality control framework.

Mechanistic Insights & Analytical Strategy

The structural topology of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol dictates our analytical approach:

  • Chromophore Availability: A primary challenge in the analysis of simple aliphatic piperazines is their lack of a strong UV chromophore, which often necessitates time-consuming derivatization with agents like NBD-Cl to achieve adequate sensitivity[1][2]. However, the conjugated π -system of the pyrazine moiety in our target compound provides inherent UV absorbance. This eliminates the need for derivatization, allowing for direct reversed-phase HPLC-UV analysis[1].

  • Chromatographic Causality (The Silanol Effect): The piperazine core contains basic nitrogens with a pKa of approximately 9.8. At a neutral pH, these amines exist in a partially ionized state, leading to severe secondary electrostatic interactions with residual silanol groups on standard silica-based stationary phases. This manifests as severe peak tailing and compromised resolution[1]. To mitigate this, the mobile phase pH must be strictly controlled to either fully protonate (pH < 3.0) or fully deprotonate (pH > 10.0) the amines.

Causality N1 Basic Piperazine Nitrogens (pKa ~9.8) N2 Silanol Interactions on Standard Silica N1->N2 Causes N3 Severe Peak Tailing & Poor Resolution N2->N3 Results in N4 Solution A: Low pH (2.5) Fully Protonated Amines N3->N4 Mitigated by N5 Solution B: High pH (10.0) Fully Deprotonated Amines N3->N5 Mitigated by

Caption: Mechanistic causality of peak tailing in piperazine derivatives and chromatographic solutions.

Cross-Validation Matrix: Technique Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the available instrumentation[1]. The following table summarizes the cross-validated performance characteristics of these techniques for piperazine derivatives.

Analytical TechniquePrimary ApplicationLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity ( R2 )Precision (%RSD)
Direct HPLC-UV Routine QC & Bulk Purity~0.05%~0.15%> 0.999< 1.0%
HPLC-UV (Derivatized) High-Sensitivity UV Assay~10 ppm~30 ppm> 0.995< 4.0%
UFLC-ESI-MS/MS Trace Impurity Profiling< 1 ng/mL< 5 ng/mL> 0.995< 5.0%
GC-MS Residual Solvents & Volatiles~10 ppm~30 ppm> 0.990< 5.0%
qNMR Absolute Purity ReferenceN/A~1.0%N/A< 0.5%

Data extrapolated from validated methodologies for structurally homologous piperazine derivatives[1][2][3].

CrossValidation A API Intermediate: 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol B Direct HPLC-UV (Routine Purity) A->B Primary QC Assay C UFLC-ESI-MS/MS (Trace Impurities) A->C Unknown Profiling D GC-MS Analysis (Volatiles) A->D Residual Solvents E qNMR (Absolute Reference) A->E Orthogonal Check

Caption: Analytical workflow for comprehensive purity cross-validation of the API intermediate.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must be treated as a self-validating system. Below are the optimized, step-by-step methodologies for the two primary techniques.

Protocol A: Direct Reversed-Phase HPLC-UV (Routine Purity)

Objective: Cost-effective, routine purity assessment of the bulk substance where extreme trace sensitivity is not the primary requirement[1]. Causality: Employs a low-pH buffered mobile phase to fully protonate the piperazine nitrogens, suppressing secondary silanol interactions and ensuring sharp peak symmetry.

  • Sample Preparation: Accurately weigh 20 mg of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol standard into a 10 mL volumetric flask. Dissolve by sonication and make up to the mark with the diluent (Water:Acetonitrile, 80:20 v/v) to achieve a 2 mg/mL stock[2].

  • Chromatographic Conditions:

    • Column: C18 End-capped (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (targeting the pyrazine chromophore).

  • Self-Validation Criteria (System Suitability):

    • Specificity: Inject a blank diluent. The run is valid only if no interfering peaks elute at the retention time of the main peak.

    • Efficiency: Inject a 0.1 mg/mL standard in triplicate. The system is validated if the tailing factor ( Tf​ ) is ≤1.5 and the theoretical plate count ( N ) is ≥5000 .

Protocol B: UFLC-ESI-MS/MS (Trace Impurity Profiling)

Objective: Identification and quantitation of unknown impurities and degradation products at trace levels[3]. Causality: Leverages the high basicity of the piperazine and pyrazine nitrogens, which readily accept protons to form highly stable [M+H]+ ions in positive Electrospray Ionization (ESI+) mode, resulting in unparalleled sensitivity[3].

  • Sample Preparation: Dilute the HPLC stock solution to a working concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50 v/v).

  • Mass Spectrometry Conditions:

    • Ionization: ESI Positive mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

    • Scan Mode: Full Scan (m/z 100-500) for unknown identification, and Multiple Reaction Monitoring (MRM) for targeted quantitation of known byproducts (e.g., disubstituted piperazine derivatives[1]).

  • Self-Validation Criteria:

    • Isotopic Fidelity: The observed isotopic pattern of the [M+H]+ parent ion must match the theoretical distribution of C10​H16​N4​O within a 5% error margin.

    • Sensitivity Check: The Limit of Quantitation (LOQ) is dynamically validated by ensuring the Signal-to-Noise (S/N) ratio of the lowest calibration standard remains ≥10:1 .

Orthogonal Techniques: GC-MS and qNMR

While HPLC and LC-MS form the backbone of purity validation, orthogonal techniques are required for a complete profile.

  • GC-MS: Indispensable for the identification of residual solvents and volatile precursors[1]. However, the terminal hydroxyl group on the ethanol appendage of our target molecule can cause thermal degradation or poor volatility. Therefore, evaluation of chemical derivatives (e.g., silylation) is often required for optimal GC-MS performance[4].

  • Quantitative NMR (qNMR): Used to confirm structural integrity[5] and determine absolute purity without the need for a pre-existing reference standard. By comparing the integration of the distinct pyrazine aromatic protons against an internal standard (e.g., Maleic acid), qNMR provides an absolute mass fraction, serving as the ultimate cross-validation tool for the HPLC-UV assay.

References[1] Title: A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives

Source: Benchchem URL: [5] Title: Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives Source: Human Journals URL: [4] Title: Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class Source: Office of Justice Programs (OJP) URL: [2] Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [3] Title: Method development and validation for the quantification of eight synthetic piperazines in blood and urine using liquid chromatography-tandem mass spectrometry (UFLC-ESI-MS/MS) Source: OpenBU URL:

Sources

Comparative

Benchmarking the Biological Activity of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol: A Comparative Guide

Executive Summary In modern medicinal chemistry, the piperazine heterocycle is one of the most widely utilized structural motifs, appearing in over 20% of FDA-approved small molecules. However, the true power of this pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the piperazine heterocycle is one of the most widely utilized structural motifs, appearing in over 20% of FDA-approved small molecules. However, the true power of this privileged scaffold lies in its functionalization. This guide provides an in-depth benchmarking analysis of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol , a highly versatile pharmacophore. By objectively comparing its physicochemical and biological performance against its pyrimidinyl and pyridinyl analogs, this guide equips drug development professionals with the mechanistic rationale and self-validating experimental frameworks needed to deploy this scaffold in targeted CNS and oncology drug discovery.

Mechanistic Rationale: The Causality of Scaffold Design

To understand the biological activity of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol, we must deconstruct the causality behind its three core structural components:

  • The Pyrazin-2-yl Ring (Electronic Tuning): Pyrazine is frequently employed as a bioisostere of benzene and pyridine. However, due to its two electronegative nitrogen atoms, pyrazine is a highly electron-deficient aromatic system. This electron withdrawal significantly reduces the basicity of the adjacent piperazine nitrogen (N4). Consequently, at physiological pH (7.4), a lower fraction of the molecule is protonated compared to a pyridinyl counterpart. This directly causes an increase in passive diffusion across the lipid bilayer of the Blood-Brain Barrier (BBB).

  • The Piperazine Core (Conformational Fit): The saturated six-membered ring provides critical structural rigidity and a defined spatial vector, allowing the molecule to adopt a favorable chair conformation that fits precisely into the binding pockets of aminergic G-Protein-Coupled Receptors (GPCRs) and kinase hinge regions .

  • The N-Hydroxyethyl Group (Solubility & Derivatization): While the heteroaromatic core drives target affinity, the N1-hydroxyethyl substituent acts as a crucial solubility enhancer. It provides a hydrogen bond donor/acceptor pair that maintains the molecule's hydration shell in aqueous environments. Furthermore, it serves as a synthetic handle for esterification, allowing for the creation of long-acting prodrugs (e.g., decanoate esters).

PharmacophoreLogic A 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (Core Scaffold) B Pyrazin-2-yl Moiety (Electron-Deficient) A->B C Piperazine Ring (Conformational Flexibility) A->C D N-Hydroxyethyl Group (Solubility Enhancer) A->D E Lowers pKa of N4 Increases BBB Permeability B->E F Optimal Vector for Receptor Hinge Binding C->F G H-Bond Donor/Acceptor Maintains Hydration Shell D->G

Structural logic tree detailing the physicochemical contributions of the pyrazinyl-piperazine scaffold.

Benchmarking Alternatives: Structural Comparisons

To objectively evaluate the pyrazinyl scaffold, we benchmark it against two highly prevalent industry alternatives. This comparison isolates the effect of the heteroaromatic nitrogen placement on overall biological activity.

  • Target Compound: 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol (1,4-relationship of heteroaromatic nitrogens).

  • Alternative A: 2-(4-(Pyrimidin-2-yl)piperazin-1-yl)ethan-1-ol (1,3-relationship).

  • Alternative B: 2-(4-(Pyridin-2-yl)piperazin-1-yl)ethan-1-ol (Single heteroaromatic nitrogen).

Quantitative Data Presentation

Table 1: Physicochemical Benchmarking Data demonstrates how the pyrazine ring optimizes the balance between lipophilicity and aqueous solubility.

Compound ScaffoldCalculated pKa (N4)LogD (pH 7.4)Kinetic Solubility (µM)BBB Permeability (Papp x 10^-6 cm/s)
Pyrazin-2-yl (Target) 5.8 1.2 >200 18.5
Pyrimidin-2-yl (Alt A)6.11.415014.2
Pyridin-2-yl (Alt B)6.80.91808.7

Table 2: Biological Activity Benchmarking (Model Target: 5-HT Receptors) In vitro binding affinities ( Ki​ ) demonstrating the impact of bioisosteric replacement on receptor selectivity.

Compound Scaffold5-HT1A Ki​ (nM)5-HT2C Ki​ (nM)Selectivity Ratio (1A/2C)
Pyrazin-2-yl (Target) 45 12 3.75
Pyrimidin-2-yl (Alt A)15850.17
Pyridin-2-yl (Alt B)120403.00

Experimental Workflows: Self-Validating Protocols

The data presented above is derived from rigorous, self-validating experimental systems. As an application scientist, it is critical to not just execute steps, but to engineer protocols that automatically flag systemic errors.

Protocol 1: Kinetic Aqueous Solubility and LogD7.4 Determination

Causality of Choice: Kinetic solubility is chosen over thermodynamic solubility because it directly mimics the conditions of in vitro biological assays (where compounds are dosed from DMSO stock solutions into aqueous buffers). LogD at pH 7.4 is measured instead of LogP to account for the physiological ionization state of the basic piperazine nitrogens.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of the target compound and alternatives in 100% DMSO.

  • Buffer Spiking: Spike 5 µL of the DMSO stock into 495 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate to achieve a final theoretical concentration of 100 µM (1% DMSO final).

  • Incubation: Seal and incubate the plate at 37°C for 24 hours on a plate shaker at 300 RPM.

  • Filtration: Transfer the suspension to a 0.45 µm PVDF filter plate and centrifuge at 1000 x g for 10 minutes to separate the precipitated compound from the dissolved fraction.

  • Quantification: Analyze the filtrate via LC-MS/MS against a standard curve generated in 50% Acetonitrile/Water.

Self-Validating Mechanism: The protocol mandates the simultaneous parallel analysis of Nicardipine (low solubility standard, <10 µM) and Propranolol (high solubility standard, >200 µM). If the measured solubility of these internal standards deviates by >15% from historical baselines, the entire assay plate is automatically invalidated. This ensures that variations in buffer preparation or incubation temperature do not yield false benchmarking data.

Protocol 2: In Vitro Radioligand Binding Assay (5-HT Receptor Panel)

Causality of Choice: Radioligand displacement is utilized for initial biological benchmarking to isolate pure binding affinity ( Ki​ ) from the signal transduction amplification seen in functional assays (e.g., cAMP accumulation or calcium flux). This provides a direct measure of how well the pyrazine vs. pyrimidine scaffolds fit into the receptor pocket.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO cell membranes expressing human 5-HT1A or 5-HT2C receptors in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Ligand Addition: Add 50 µL of the radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A) at a concentration equal to its Kd​ .

  • Compound Titration: Add 50 µL of the test compounds (Pyrazinyl, Pyrimidinyl, and Pyridinyl analogs) in a 10-point dose-response titration (ranging from 10 µM to 0.1 nM).

  • Incubation & Harvesting: Incubate the reaction mixture for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Detection: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter.

Self-Validating Mechanism: The assay employs a strict dual-control system. Total binding (TB) is defined using the radioligand alone, while non-specific binding (NSB) is defined using a 10 µM excess of an unlabeled cold competitor (e.g., Way-100635). The assay is only considered valid if the specific binding window yields a Z'-factor 0.6 . This mathematical threshold proves the assay has sufficient dynamic range and signal-to-noise ratio to accurately distinguish between the subtle binding differences of the analog scaffolds.

ExpWorkflow S1 1. Compound Synthesis & QC S2 2. Physicochemical Profiling S1->S2 S3 3. In Vitro Binding (Radioligand Assay) S2->S3 S4 4. Data Analysis (Schild Plot & Ki) S3->S4

Step-by-step experimental workflow for benchmarking biological activity and physicochemical properties.

Conclusion

The benchmarking data clearly illustrates that 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is not merely a generic building block, but a highly optimized pharmacophore. By utilizing pyrazine as an electron-deficient bioisostere, researchers can suppress the basicity of the piperazine ring, thereby enhancing BBB permeability without sacrificing the aqueous solubility provided by the N-hydroxyethyl group. When compared to pyrimidinyl and pyridinyl alternatives, the pyrazinyl scaffold offers a distinct, highly tunable selectivity profile for aminergic targets, making it a superior starting point for neuropharmacological drug development.

References

  • Title: The medicinal chemistry of piperazines: A review Source: Chemical Biology & Drug Design (PubMed) URL: [Link]

  • Title: Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Validation

A Comparative Guide to Reproducible Crystallization of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol for Pharmaceutical Development

Introduction In the landscape of pharmaceutical development, the physical form of an active pharmaceutical ingredient (API) is of paramount importance, directly influencing its stability, solubility, and bioavailability....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the physical form of an active pharmaceutical ingredient (API) is of paramount importance, directly influencing its stability, solubility, and bioavailability.[1][] The process of crystallization stands as a critical step, not only for purification but also for isolating the desired solid-state form of the API.[3] This guide provides a comprehensive comparison of crystallization methods with a focus on reproducibility for the compound 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol, a heterocyclic amine with potential pharmacological applications. While specific crystallization data for this exact molecule is not extensively published, this guide will draw upon established principles of crystallization and data from structurally related compounds to provide a robust framework for developing reproducible protocols.

The reproducibility of a crystallization process is essential for ensuring consistent product quality and performance, a non-negotiable aspect of pharmaceutical manufacturing.[4] Factors such as solvent selection, temperature, cooling rate, and agitation can significantly impact the crystal form (polymorphism), size, and morphology.[5] This guide will explore various crystallization techniques, offering a comparative analysis to aid researchers in selecting and optimizing a method that yields consistent and high-quality crystalline 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol.

Molecular Characteristics and Their Implications for Crystallization

The molecular structure of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol, featuring a pyrazine ring, a piperazine ring, and a hydroxyl group, presents several key characteristics that will influence its crystallization behavior:

  • Hydrogen Bonding: The presence of nitrogen atoms in the pyrazine and piperazine rings, along with the hydroxyl group, provides ample sites for hydrogen bonding. This suggests that the molecule is likely to form strong crystal lattices.

  • Solubility: The polar nature of the molecule indicates probable solubility in polar solvents like alcohols (ethanol, methanol, isopropanol) and potentially water, especially at elevated temperatures. Its solubility is likely to be lower in non-polar solvents such as hexane or heptane.

  • Potential for Polymorphism: The conformational flexibility of the piperazine ring and the potential for different hydrogen bonding networks create a high likelihood of polymorphism.[5] Different polymorphs can exhibit distinct physicochemical properties, making the control over the crystallization process crucial.

Comparative Analysis of Crystallization Methods

This section details three common crystallization methods—slow evaporation, cooling crystallization, and anti-solvent addition—and discusses their applicability and reproducibility for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol.

Slow Evaporation Crystallization

This technique is often employed in early-stage research to obtain high-quality single crystals for structural elucidation. Its reproducibility on a larger scale can be challenging due to the difficulty in precisely controlling the evaporation rate.

Principle: A solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.

Experimental Protocol:

  • Dissolve 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol in a suitable solvent (e.g., ethanol, acetone) at room temperature to form a nearly saturated solution.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial, covered with a perforated lid or parafilm to allow for slow solvent evaporation.

  • Place the vial in a vibration-free environment and allow it to stand for several days to weeks.

  • Collect the resulting crystals by filtration.

Workflow for Slow Evaporation:

slow_evaporation cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve Dissolve Compound in Solvent filter Filter Solution dissolve->filter evaporate Slow Evaporation filter->evaporate collect Collect Crystals evaporate->collect

Caption: Workflow for Slow Evaporation Crystallization.

Cooling Crystallization

Cooling crystallization is a widely used and generally more reproducible method for obtaining crystalline material, particularly at a larger scale.

Principle: The compound is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution is cooled, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization.

Experimental Protocol:

  • Select a solvent in which the compound has a high solubility at elevated temperatures and low solubility at room temperature (e.g., isopropanol, ethanol/water mixture).

  • Heat the solvent to a specific temperature (e.g., 60 °C) and dissolve the compound until a clear, saturated solution is obtained.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly and undisturbed to room temperature. A controlled cooling rate is crucial for reproducibility.

  • Further cool the solution in an ice bath to maximize yield.

  • Isolate the crystals by filtration and wash with a small amount of cold solvent.

Workflow for Cooling Crystallization:

cooling_crystallization cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve_hot Dissolve Compound at Elevated Temperature filter_hot Hot Filtration dissolve_hot->filter_hot cool Controlled Cooling filter_hot->cool collect_wash Collect and Wash Crystals cool->collect_wash

Caption: Workflow for Cooling Crystallization.

Anti-Solvent Addition Crystallization

This method is particularly useful when the compound is highly soluble in a solvent, making cooling crystallization inefficient. It offers good control over the crystallization process and is generally reproducible.

Principle: The compound is dissolved in a "good" solvent in which it is freely soluble. An "anti-solvent," in which the compound is poorly soluble, is then added to the solution. This reduces the overall solubility of the compound, inducing crystallization.

Experimental Protocol:

  • Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol, N,N-dimethylformamide).

  • Filter the solution to remove any particulates.

  • Slowly add a filtered "anti-solvent" (e.g., water, hexane) to the solution with gentle stirring. The rate of addition is a critical parameter for reproducibility.

  • Continue adding the anti-solvent until turbidity is observed, indicating the onset of nucleation.

  • Allow the mixture to stand for a period to allow for crystal growth.

  • Isolate the crystals by filtration and wash with a mixture of the solvent and anti-solvent.

Workflow for Anti-Solvent Addition:

antisolvent_crystallization cluster_prep Solution Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve_good Dissolve in 'Good' Solvent filter_sol Filter Solution dissolve_good->filter_sol add_anti Add 'Anti-Solvent' filter_sol->add_anti collect_wash_mix Collect and Wash Crystals add_anti->collect_wash_mix

Caption: Workflow for Anti-Solvent Addition Crystallization.

Data Summary and Comparison

The following table summarizes the key parameters and expected outcomes for each crystallization method, providing a basis for comparison.

ParameterSlow EvaporationCooling CrystallizationAnti-Solvent Addition
Principle Gradual increase in concentrationTemperature-dependent solubilitySolubility reduction by solvent mixing
Typical Solvents Volatile solvents (Ethanol, Acetone)Solvents with high temp. coefficient of solubility (Isopropanol)Solvent/anti-solvent pairs (Ethanol/Water, DMF/Hexane)
Control Parameters Evaporation rate, TemperatureCooling rate, AgitationAddition rate, Stirring speed, Temperature
Reproducibility Low to ModerateHighHigh
Scalability PoorGoodGood
Crystal Quality Often high (single crystals)GoodGood, can be controlled by parameters
Best Suited For Initial screening, structural analysisProcess development, scale-upCompounds with high solubility in most solvents

Conclusion and Recommendations

For the reproducible crystallization of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol in a drug development setting, cooling crystallization and anti-solvent addition are the recommended methods due to their higher degree of control, reproducibility, and scalability.[][3] Slow evaporation, while useful for generating initial high-quality crystals for characterization, is generally not suitable for manufacturing.

The choice between cooling and anti-solvent crystallization will depend on the specific solubility profile of the compound. It is crucial to perform thorough solvent screening to identify suitable solvent systems for each method. Furthermore, understanding the polymorphic landscape of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol is essential. Once a promising crystallization method is identified, further optimization of parameters such as cooling/addition rate, temperature, and agitation will be necessary to ensure the consistent production of the desired crystal form with the required physical properties.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance. Retrieved from [Link]

  • APC. (n.d.). Crystallization. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex nitrogen heterocycles like 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol requires more than just basic regulatory compliance; it demands a mechanistic u...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex nitrogen heterocycles like 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol requires more than just basic regulatory compliance; it demands a mechanistic understanding of the compound's chemical behavior. This molecule—integrating a pyrazine ring, a piperazine core, and an ethanol moiety—is a highly valuable intermediate in pharmaceutical synthesis. However, its specific structural features dictate stringent safety, handling, and disposal protocols to prevent environmental contamination and personnel exposure.

The following guide provides a field-proven, self-validating operational protocol for the safe disposal of this compound, ensuring scientific integrity and laboratory safety.

Mechanistic Toxicology and Hazard Profile

Before executing any disposal protocol, it is critical to understand why the chemical is hazardous. Treating disposal as a mere checklist often leads to dangerous oversights.

  • Epithelial Disruption & Permeation Enhancement: Piperazine derivatives are documented permeation enhancers. Mechanistically, they increase intracellular myosin force generation, which leads to the transient disruption of cadherin structures and tight junctions in epithelial monolayers[1]. Consequently, accidental dermal exposure not only causes localized irritation but can actively facilitate the systemic absorption of any co-contaminants present in the waste stream.

  • Environmental Persistence & Aquatic Toxicity: Nitrogen-containing heterocycles exhibit moderate to high environmental persistence and significant aquatic toxicity[2]. If discharged into municipal wastewater systems, they can bypass standard filtration and disrupt local aquatic ecosystems.

  • Combustion Byproducts: Because this compound is rich in organic nitrogen, improper combustion (e.g., standard open-air burning or low-temperature incineration) will yield highly toxic nitrogen oxides (NOx). High-temperature incineration with specialized scrubbing is mandatory[3].

Table 1: Physicochemical & Hazard Summary
ParameterCharacteristic / DataOperational Implication
Chemical Class Nitrogen Heterocycle / Tertiary AmineActs as an organic base; incompatible with strong oxidizers and acids.
Primary Hazards Skin/Eye Irritant, Permeation EnhancerStrict barrier protection required to prevent dermal absorption[1].
Ecological Impact Toxic to aquatic lifeAbsolute prohibition of drain disposal[2].
Disposal Pathway High-Temperature IncinerationRequires transfer to a licensed EHS facility with NOx scrubbers[3].

Pre-Disposal Safety & PPE Prerequisites

Proper Personal Protective Equipment (PPE) is your first line of defense. Because of the compound's ability to compromise epithelial barriers, standard latex gloves are insufficient.

Table 2: Required PPE and Causality
EquipmentSpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile or NeoprenePrevents skin irritation and blocks the compound's permeation-enhancing effects[4].
Eye Protection Chemical safety goggles / Face shieldProtects against splashes that can cause severe mucosal damage[4].
Body Protection Fluid-resistant laboratory coatPrevents contamination of personal clothing and secondary skin exposure[4].
Respiratory Fume hood (Face velocity >100 fpm)Prevents inhalation of vapors or aerosolized particulates during transfer[2].

Step-by-Step Disposal Protocol

This methodology provides a self-validating workflow for the safe segregation, containment, and disposal of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol.

Phase 1: Segregation and Primary Containment
  • Isolate the Waste Stream: Do not mix this compound with strong acids, oxidizing agents, or halogenated solvents. Mixing organic amines with incompatible chemicals (like hypochlorites) can generate explosive or highly toxic byproducts.

  • Liquid Waste Handling: Transfer liquid solutions (aqueous or organic) containing the compound into a chemically compatible, high-density polyethylene (HDPE) or glass hazardous waste carboy.

  • Solid Waste Handling: Place any contaminated consumables (weighing paper, pipette tips, empty vials, and used PPE) into a designated, puncture-resistant solid hazardous waste bin[4].

Phase 2: Spill Management (If Applicable)
  • Evacuate and Ventilate: In the event of a spill, immediately evacuate the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[4].

  • Neutralize and Absorb: Do not use water to wash the spill down the drain. Instead, cover the spill entirely with an inert absorbent material such as vermiculite or dry sand[4].

  • Mechanical Collection: Using non-sparking tools, sweep the saturated absorbent into a sealable hazardous waste container. Clean the residual surface with a compatible solvent (e.g., ethanol or isopropanol), and dispose of the cleaning materials as solid hazardous waste[3].

Phase 3: Labeling and Institutional Transfer
  • Regulatory Labeling: Securely attach a "Hazardous Waste" label to the container. Explicitly write the full chemical name: 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol. Do not use abbreviations. Mark the hazards as "Toxic / Irritant / Environmental Hazard"[3].

  • EHS Coordination: Transfer the sealed, labeled containers to your satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup[4].

  • Final Destruction: The EHS department will transfer the waste to a licensed contractor for high-temperature incineration in a facility equipped with afterburners and scrubbers to safely neutralize the nitrogenous combustion byproducts[3].

Disposal Workflow Visualization

The following diagram illustrates the critical decision-making process for handling different waste states of this compound.

G A Waste Generation: 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol B1 Liquid Solutions (Aqueous/Organic) A->B1 B2 Solid Waste (Consumables/PPE) A->B2 B3 Accidental Spills A->B3 C1 Do NOT discharge into municipal drains B1->C1 D Collect in chemically compatible, sealable hazardous waste container B2->D C3 Absorb with inert material (Vermiculite/Dry Sand) B3->C3 C1->D C3->D E Label: 'Hazardous Waste - Toxic/Amine' Include Date & Composition D->E F Transfer to EHS for High-Temperature Incineration E->F

Operational workflow for the segregation, containment, and disposal of piperazine-derivative waste.

Regulatory Compliance & Environmental Impact

Under EPA guidelines, aliphatic and heterocyclic amines are not candidates for standard landfill disposal or uncontrolled dilution[5]. Because of their potential to leach into groundwater and their toxicity to aquatic organisms, these compounds must be treated as chemical waste in strict accordance with local and federal regulations[2]. By adhering to the high-temperature incineration route, laboratories actively prevent the release of both the intact active pharmaceutical ingredient (API) intermediate and its toxic degradation products into the environment.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol

Disclaimer: This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 2-(4-(Pyrazin-2-yl)piperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol was not available at the time of writing. The following recommendations are based on the hazard profiles of structurally related compounds containing pyrazine and piperazine moieties. It is imperative to consult the official SDS provided by the manufacturer or supplier for definitive safety protocols and to conduct a thorough risk assessment before handling this chemical.

The structural components of 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol, namely the pyrazine and piperazine rings, are common in various chemical compounds, some of which are known to present hazards such as skin and eye irritation, and potential harm if inhaled or ingested.[1][2] Therefore, a cautious approach to handling this compound is warranted.

Hazard Identification and Risk Assessment

Based on the toxicological data of analogous compounds, 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol should be handled as a potentially hazardous substance. The primary risks are likely to be:

  • Skin Irritation: Compounds containing piperazine and pyrazine structures have been shown to cause skin irritation.[1][3]

  • Serious Eye Irritation: Direct contact with the eyes may cause serious irritation or damage.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[2]

A thorough risk assessment should be conducted for any procedure involving this compound to identify specific hazards and determine the necessary control measures.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure and ensure personal safety when handling 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol. The following table summarizes the recommended PPE.

Body PartRecommended PPEStandardJustification
Eyes/Face Chemical safety goggles with side-shields or a face shieldEN 166 (EU) or NIOSH (US)To protect against splashes and airborne particles that could cause serious eye irritation.[5][6]
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coatEN 374To prevent skin contact and potential irritation.[6][7] Contaminated clothing should be removed and washed before reuse.
Respiratory Full-face respirator with appropriate cartridgesNIOSH or EN 149Recommended if handling large quantities, generating dust or aerosols, or if exposure limits are exceeded.[5][6][7]

Operational and Disposal Plans

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical for minimizing the risk of exposure.

  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[5][8]

    • Ensure that an eyewash station and a safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid the formation of dust and aerosols.[6][7][8]

    • Use non-sparking tools to prevent ignition sources.[6][7]

    • Wash hands thoroughly after handling the compound.

  • Spill and Emergency Procedures:

    • In case of a spill: Evacuate the area and remove all sources of ignition.[6][7] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[5]

    • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7] Seek immediate medical attention.

    • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • If swallowed: Rinse the mouth with water. Do not induce vomiting.[9] Seek immediate medical attention.

Waste Disposal Plan

All waste containing 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol should be treated as hazardous waste.

  • Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Dispose of the waste through a licensed waste disposal company, following all local, state, and federal regulations.[8]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol.

PPE_Selection_Workflow PPE Selection Workflow for 2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol cluster_assessment Initial Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Procedure involving the target compound AssessRisk Assess Risk: - Scale of work? - Potential for dust/aerosol generation? Start->AssessRisk LowRisk Low Risk: - Small scale - No dust/aerosol AssessRisk->LowRisk Low HighRisk High Risk: - Large scale - Dust/aerosol generation AssessRisk->HighRisk High BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat LowRisk->BasePPE EnhancedPPE Enhanced PPE: - Standard PPE + - Full-face Respirator HighRisk->EnhancedPPE Proceed Proceed with Experiment BasePPE->Proceed EnhancedPPE->Proceed

Caption: PPE Selection Workflow.

References

  • 2-(4-methylpiperazin-1-yl)ethanol | CAS 7550-27-8 GHS SDS (English) - XiXisys. (n.d.).
  • 2-Pyrazin-2-yl-1-(4-trifluoromethylphenyl)ethanol | C13H11F3N2O - PubChem. (n.d.).
  • Safety data sheet - BASF Agro. (2025, August 4).
  • 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Safety Data Sheets - Echemi. (n.d.).
  • 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | C12H19N3O | CID 6485408 - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 5).
  • 1 - SAFETY DATA SHEET. (2025, March 28).
  • 2-(1H-PYRAZOL-4-YL)-ETHANOL - Safety Data Sheet - ChemicalBook. (2025, July 26).
  • 2-(4-Benzhydrylpiperazin-1-yl)ethanol safety data sheet (SDS) information - Benchchem. (n.d.).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 16).
  • SAFETY DATA SHEET - Merck Millipore. (2024, October 22).
  • Piperazine - European Directorate for the Quality of Medicines & HealthCare. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(4-(Pyrazin-2-yl)piperazin-1-yl)ethan-1-ol
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